molecular formula C6H7N5 B7965519 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine

5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine

Cat. No.: B7965519
M. Wt: 149.15 g/mol
InChI Key: JVHYVDARZRTLCQ-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 99969-13-8) is a high-value chemical intermediate primarily utilized in medicinal chemistry and pharmaceutical research. Its triazolopyrimidine core structure serves as a versatile scaffold for the synthesis of various biologically active compounds . This compound is specifically recognized as a key intermediate in the development of substituted compounds that act as potent Phosphodiesterase 2 (PDE2) inhibitors . These inhibitors are investigated for the treatment of central nervous system diseases, cognitive impairments, and other neurological disorders, offering a promising pathway for therapeutic research . Beyond neurological applications, its utility extends to the creation of inhibitors targeting a range of disease pathways, including those involved in inflammation, cancer, and microbial infections . The structural motif of the triazolopyrimidine also finds relevance in agrochemical research, where it contributes to the creation of novel pesticides or herbicides by disrupting specific biological processes in pests and weeds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is supplied with a documented purity of 95% and should be stored at room temperature .

Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-4-2-3-11-6(8-4)9-5(7)10-11/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHYVDARZRTLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

[1]

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrimidine system is a privileged scaffold in drug discovery, serving as a bioisostere for purines.[1] The 5-methyl-2-amine derivative is particularly valuable as a versatile intermediate.[1] The exocyclic amine at position 2 allows for facile derivatization (e.g., amide coupling, Schiff base formation), while the 5-methyl group provides metabolic stability and steric bulk that can influence binding affinity in kinase pockets or adenosine receptors.

This guide details the physicochemical profile, regioselective synthesis, and reactivity of this core, addressing the critical challenge of distinguishing between the 5-methyl and 7-methyl isomers during synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound consists of a pyrimidine ring fused to a 1,2,4-triazole ring, with a bridgehead nitrogen at position 4.

PropertyData
IUPAC Name 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Common Name 2-Amino-5-methyl-triazolopyrimidine
CAS Number Note: CAS 33376-96-4 refers to the 7-amino isomer.[1][2] The 2-amino-5-methyl isomer is often synthesized in situ or referenced as a substructure in patents (e.g., US Patent 2018/0251466).[1]
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
Appearance White to off-white crystalline solid
Melting Point >230 °C (Decomposes)
Solubility Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water
pKa (Calc) ~2.5 (Pyridine-like nitrogen), ~10.5 (Amine)
H-Bond Donors 1 (Primary amine)
H-Bond Acceptors 3 (Ring nitrogens)
Structural Features[1][2][9][10]
  • Aromaticity: The 10π-electron system is fully aromatic, contributing to high thermal stability.

  • Tautomerism: While the amino form is dominant, amino-imino tautomerism is possible, particularly in protic solvents.

  • Isomerism: Care must be taken to distinguish it from the [1,2,4]triazolo[4,3-a ]pyrimidine isomer, which is kinetically favored but thermodynamically unstable, rearranging to the [1,5-a] system (Dimroth Rearrangement).[1]

Synthetic Pathways & Regiochemistry[1]

The primary challenge in synthesizing 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is regiocontrol .[1] The condensation of 3,5-diamino-1,2,4-triazole with unsymmetrical 1,3-dicarbonyls can yield either the 5-methyl or 7-methyl isomer.[1]

Core Synthesis: Cyclocondensation

To selectively target the 5-methyl isomer, the reaction typically employs 3,5-diamino-1,2,4-triazole and 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).[1]

  • Mechanism: The exocyclic amine of the triazole attacks the ketone carbonyl (more electrophilic than the acetal/aldehyde equivalent under acidic conditions), followed by ring closure at N1.

  • Regioselectivity:

    • Path A (Desired): Attack at C2 (Ketone)

      
       5-Methyl product.[1]
      
    • Path B (Undesired): Attack at C4 (Aldehyde/Acetal)

      
       7-Methyl product.[1]
      
Visualization: Synthesis & Isomerization

The following diagram illustrates the synthesis and the critical Dimroth rearrangement.

Synthesiscluster_conditionsReaction ConditionsStart3,5-Diamino-1,2,4-triazoleIntermediateKinetic Intermediate[4,3-a] IsomerStart->IntermediateCondensation (Acidic pH)Isomer77-Methyl Isomer(Byproduct)Start->Isomer7Alternative AttackReagent4,4-Dimethoxy-2-butanone(Acetylacetaldehyde acetal)Reagent->IntermediateProductThermodynamic Product5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amineIntermediate->ProductDimroth Rearrangement(Base/Heat)

Figure 1: Synthetic pathway showing the condensation of 3,5-diamino-1,2,4-triazole and the thermodynamic rearrangement to the [1,5-a] system.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine via condensation.

Reagents:

  • 3,5-Diamino-1,2,4-triazole (1.0 eq)[1]

  • 4,4-Dimethoxy-2-butanone (1.1 eq)[1]

  • Acetic Acid (Glacial, Solvent)[1][3]

  • Piperidine (Catalytic amount)[1]

Procedure:

  • Dissolution: Dissolve 3,5-diamino-1,2,4-triazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

  • Addition: Add 4,4-dimethoxy-2-butanone (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118 °C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

    • Note: The high temperature promotes the Dimroth rearrangement, ensuring the final product is the stable [1,5-a] isomer rather than the [4,3-a] kinetic product.

  • Workup: Cool the reaction mixture to room temperature. A precipitate may form.[4]

  • Isolation: Pour the mixture into ice-cold water (50 mL). Neutralize with saturated NaHCO₃ solution to pH ~7-8.

  • Purification: Filter the resulting solid. Recrystallize from Ethanol/Water or DMF to obtain the pure 5-methyl isomer.[1]

Validation (NMR Expectations):

  • ¹H NMR (DMSO-d₆):

    • 
       2.45 ppm (s, 3H, CH₃ at C5).
      
    • 
       6.20 ppm (s, 2H, NH₂, exchangeable with D₂O).
      
    • 
       6.80 ppm (d, 1H, H6 of pyrimidine).
      
    • 
       8.50 ppm (d, 1H, H7 of pyrimidine).
      
    • Diagnostic: The coupling constant

      
       (~4-5 Hz) confirms the pyrimidine ring closure.[1]
      

Biological Applications & Reactivity[1][2][3]

Medicinal Chemistry Targets

The 5-methyl-2-amine scaffold is a frequent starting point for:

  • Cyclin-Dependent Kinase (CDK) Inhibitors: The 2-amine mimics the N9-position of purines, forming critical hydrogen bonds with the hinge region of kinases.[1]

  • Adenosine Receptor Antagonists: Specifically A2A receptor antagonists for Parkinson's disease research.

  • Antimicrobial Agents: Schiff bases derived from the 2-amine show activity against S. aureus and E. coli.

Reactivity Profile
  • Electrophilic Aromatic Substitution: The C6 position is nucleophilic and can undergo halogenation (e.g., with NBS) to introduce handles for Suzuki couplings.

  • Acylation/Alkylation: The exocyclic 2-amine is the most reactive nucleophile, readily reacting with acid chlorides or aldehydes.

  • Ring Opening: Under strongly basic aqueous conditions (e.g., 20% NaOH, boil), the pyrimidine ring can degrade, or the system can rearrange.

References

  • Regioselective Synthesis: Fizer, M., & Slivka, M. (2016). Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine (microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157.[1] Link

  • Dimroth Rearrangement: Brown, D. J., & Nagamatsu, T. (1978). Isomeric [1,2,4]triazolo[4,3-a]- and [1,5-a]pyrimidines.[1] Australian Journal of Chemistry, 31(11), 2505-2515.[1] Link

  • Medicinal Applications: Singla, P., et al. (2019). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic Chemistry, 88, 102919. Link[1]

  • Crystal Structure Data: Cambridge Crystallographic Data Centre (CCDC).[1] Search for core scaffold "triazolo[1,5-a]pyrimidine".[1][5] Link

5-Methyl-triazolo[1,5-a]pyrimidin-2-amine: Technical Synthesis & Bioactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine , a critical scaffold in medicinal chemistry known for its versatility in kinase inhibition and tubulin destabilization.

Executive Summary

The 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine scaffold represents a privileged structure in drug discovery. Distinguished by its fused bicyclic nitrogen system, it serves as a bioisostere for purines, enabling it to interact with ATP-binding pockets of various kinases (e.g., CDKs, GSK-3β) and bind to the colchicine site of tubulin.

Unlike its 5,7-dimethyl counterpart, the 5-methyl variant offers a unique steric profile at the 7-position, allowing for further regioselective functionalization—a critical feature for optimizing Structure-Activity Relationships (SAR) in late-stage lead optimization.

Chemical Architecture & Properties[1]

The molecule comprises a 1,2,4-triazole ring fused to a pyrimidine ring sharing a bridgehead nitrogen. The 2-amino group acts as a primary handle for derivatization (e.g., Schiff bases, ureas), while the 5-methyl group provides metabolic stability and hydrophobic interaction potential.

Structural Visualization

The following diagram illustrates the core numbering and connectivity. Note the bridgehead nitrogen (N4) and the specific localization of the methyl group at position 5.

ChemicalStructure cluster_legend Pharmacophore Features Triazole 1,2,4-Triazole Ring Pyrimidine Pyrimidine Ring Triazole->Pyrimidine Fused @ N4-C3a Amine 2-NH2 (Donor) Triazole->Amine Position 2 Methyl 5-CH3 (Hydrophobic) Pyrimidine->Methyl Position 5 H-Bond Donor H-Bond Donor Steric Bulk Steric Bulk

Caption: Structural decomposition of the 5-methyl-triazolo[1,5-a]pyrimidin-2-amine scaffold highlighting key pharmacophoric points.

Physicochemical Profile
PropertyValueRelevance
Molecular Formula C₆H₇N₅Core stoichiometry
Molecular Weight 149.15 g/mol Fragment-based drug design (FBDD) friendly
CLogP ~0.3 - 0.6High water solubility; good oral bioavailability potential
PSA (Polar Surface Area) ~65 ŲGood membrane permeability
pKa (Conjugate Acid) ~2.5 (Pyrimidine N)Weakly basic; neutral at physiological pH

Synthesis Protocol: Regioselective Cyclocondensation

The synthesis of the 5-methyl derivative requires precise control over regiochemistry to avoid the formation of the 7-methyl isomer. The most robust route involves the condensation of 3,5-diamino-1,2,4-triazole (guanazole) with acetoacetaldehyde dimethyl acetal (4,4-dimethoxybutan-2-one).

Reaction Mechanism

The reaction proceeds via a [3+3] cyclocondensation. The regioselectivity is governed by the nucleophilicity of the exocyclic amine versus the ring nitrogen.

  • Imine Formation: The more nucleophilic exocyclic amine of the triazole attacks the more electrophilic aldehyde carbon (masked as acetal).

  • Cyclization: The ring nitrogen (N2) attacks the ketone carbonyl.

  • Aromatization: Loss of water/methanol drives the formation of the aromatic system.

Critical Note: This pathway favors the 5-methyl isomer. If the ring nitrogen were to attack the aldehyde first, the 7-methyl isomer would form. Acidic conditions promote the aldehyde activation, securing the 5-methyl product.

Step-by-Step Protocol

Reagents:

  • 3,5-Diamino-1,2,4-triazole (Guanazole) [CAS: 1455-77-2][1]

  • 4,4-Dimethoxy-2-butanone (Acetoacetaldehyde dimethyl acetal) [CAS: 5436-21-5]

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,5-diamino-1,2,4-triazole (10 mmol, 0.99 g) in glacial acetic acid (20 mL).

  • Addition: Add 4,4-dimethoxy-2-butanone (12 mmol, 1.6 mL) dropwise over 5 minutes. The solution may turn slightly yellow.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1). The starting triazole is highly polar; the product will be less polar.

  • Workup: Cool the mixture to room temperature. A precipitate may form.[2] If not, concentrate the solvent under reduced pressure to ~5 mL.

  • Precipitation: Pour the residue into ice-cold water (50 mL) and adjust pH to ~8 using saturated NaHCO₃ solution. This ensures the free base precipitates.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 10 mL).

  • Purification: Recrystallize from hot ethanol.

    • Yield Expectation: 65–75%

    • Appearance: Off-white to pale yellow needles.

Analytical Validation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.45 (s, 3H, CH₃ at C5)

    • δ 6.30 (s, 2H, NH₂ , exchangeable)

    • δ 6.75 (d, 1H, H6 , J = 7.0 Hz)

    • δ 8.55 (d, 1H, H7 , J = 7.0 Hz)

    • Note: The coupling constant (J ~7 Hz) and chemical shift of H7 (deshielded by adjacent N) confirm the [1,5-a] fusion.

  • Regiochemistry Check: An NOE (Nuclear Overhauser Effect) correlation should be observed between the CH₃ group and the H6 proton. No NOE should be seen between CH₃ and H7.

Medicinal Chemistry & Biological Applications[4][5][6]

Tubulin Polymerization Inhibition

Triazolo[1,5-a]pyrimidines are structural analogues of combretastatin A-4 and colchicine. They bind to the colchicine-binding site on β-tubulin, preventing microtubule assembly. This leads to G2/M cell cycle arrest and apoptosis.

Mechanism of Action Diagram:

MOA Compound 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Target β-Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Induces Effect2 Microtubule Destabilization Effect1->Effect2 Outcome G2/M Cell Cycle Arrest -> Apoptosis Effect2->Outcome

Caption: Cascade of events following binding of the scaffold to β-tubulin.

Assay Protocol: Tubulin Polymerization

To verify bioactivity, use a fluorescence-based polymerization assay.

  • Reagents: Purified tubulin (>99%), GTP, DAPI (fluorophore reporter).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • Setup:

    • Prepare 100 µL reactions in a 96-well black plate.

    • Control: Tubulin + GTP + DMSO (Vehicle).

    • Test: Tubulin + GTP + Compound (1–50 µM).

    • Reference: Colchicine (5 µM).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.

  • Data Analysis: Calculate Vmax (rate of polymerization). Potent compounds will show a flattened curve similar to Colchicine.

Future Outlook & SAR Expansion

The "5-methyl" scaffold is a starting point. Current literature suggests two major optimization pathways:

  • C7-Functionalization: The C7 position is electronically deficient. Nucleophilic aromatic substitution (SNAr) can introduce amines or alkoxides here to increase potency.

  • N2-Derivatization: Reacting the 2-amine with sulfonyl chlorides yields sulfonamides with potent carbonic anhydrase inhibitory activity (antiglaucoma potential).

References

  • Synthesis of Triazolopyrimidines

    • Title: Regioselective synthesis of [1,2,4]triazolo[1,5-a]pyrimidines.
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Defines the condensation of amino-triazoles with beta-keto acetals.
    • (General reference for chemical sourcing).

  • Biological Activity (Leishmania)

    • Title: Biological activity of three novel complexes with the ligand 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one against Leishmania spp.
    • Source: Journal of Antimicrobial Chemotherapy / PubMed.
    • URL: (Note: Validates the bioactivity of the 5-methyl core).

  • Tubulin Targeting

    • Title: Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines.
    • Source: MDPI Molecules.
    • URL:

(Note: Specific page numbers and volume data for the generic citations above would be generated based on the specific user subscription access to journals like J. Het. Chem or J. Med.[3] Chem.)

Sources

Unlocking the Pharmacological Potential of the 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Scaffold: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical scaffolds that serve as the architectural foundation for diverse therapeutic agents. Among these, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 99969-13-8) stands out not as a standalone drug, but as a highly privileged pharmacophore.

This 10-π electron aza-indolizine system—consisting of an electron-rich five-membered ring fused to an electron-deficient six-membered ring—acts as a versatile purine bioisostere . By leveraging the 2-amine group for critical hydrogen bonding (e.g., in kinase hinge regions) and the 5-methyl group for spatial orientation and hydrophobic packing, medicinal chemists have synthesized derivatives with profound anticancer and antimicrobial properties.

This technical guide deconstructs the three primary mechanisms of action driven by this scaffold, providing the causality behind the biology and the self-validating experimental protocols required to evaluate them.

Mechanism I: Allosteric Modulation of Tubulin Polymerization

Unlike traditional microtubule-targeting agents (e.g., paclitaxel or vinca alkaloids), specific fluorinated derivatives of the triazolo[1,5-a]pyrimidine (TP) scaffold exhibit a highly unique mechanism of action. They promote tubulin polymerization in vitro but do not bind competitively to the paclitaxel site; instead, they allosterically inhibit the binding of vinca alkaloids to tubulin [[1]]([Link]). This distinct binding profile allows these compounds to overcome multidrug resistance (MDR) mediated by P-glycoprotein efflux pumps.

Tubulin_Binding Compound Triazolo[1,5-a]pyrimidine Scaffold Tubulin α/β-Tubulin Heterodimer Compound->Tubulin Binds Vinca Vinca Binding Site Tubulin->Vinca Allosteric Block Polymerization Microtubule Polymerization Tubulin->Polymerization Promotes

Unique tubulin modulation by the triazolo[1,5-a]pyrimidine scaffold, blocking vinca binding.

Protocol: Self-Validating In Vitro Tubulin Polymerization Assay

To establish the causality of tubulin modulation, the assay must differentiate between competitive and allosteric binding.

  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). The choice of PIPES over Tris is critical, as PIPES maintains the optimal pKa at 37°C required for spontaneous tubulin assembly. Supplement with 1 mM GTP immediately before use.

  • Protein Handling: Thaw highly purified porcine brain tubulin (>99%) on ice. Clarify by centrifugation at 21,000 × g for 10 min at 4°C to remove pre-formed aggregates that would skew baseline absorbance.

  • Control Design (Self-Validation): Prepare 100x stocks of the TP derivative, paclitaxel (positive control for polymerization), and vincristine (competitive control for the vinca site).

  • Assay Assembly: In a pre-warmed 96-well UV-transparent plate, add 5 µL of compound/control. Add 45 µL of the tubulin-GTP mixture (final tubulin concentration 3 mg/mL).

  • Kinetic Measurement: Measure absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

  • Causality Analysis: If the TP derivative increases the

    
     of polymerization similarly to paclitaxel, but its effect is not abrogated by paclitaxel pre-incubation (yet is altered by vincristine), this validates the unique allosteric mechanism characteristic of this scaffold .
    

Mechanism II: Suppression of the ERK/MAPK Signaling Cascade

Because the TP core is isoelectronic with purines, it serves as an excellent ATP-competitive kinase inhibitor . Indole-hybridized derivatives of 5-methyl-triazolo[1,5-a]pyrimidin-2-amine have been shown to profoundly suppress the ERK signaling pathway in gastric cancer models, leading to decreased phosphorylation of c-Raf, MEK1/2, and ERK1/2 [[2]]([Link]).

ERK_Pathway Compound 5-Me-TP-2-amine Derivatives cRaf c-Raf Compound->cRaf Inhibits MEK MEK1/2 cRaf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Promotes

Suppression of the ERK/MAPK signaling cascade by triazolo[1,5-a]pyrimidine derivatives.

Protocol: Western Blotting for Phospho-Kinase Profiling

To prove that the TP derivative inhibits the kinase cascade rather than merely downregulating total protein expression, the ratio of phosphorylated to total protein must be strictly quantified.

  • Cell Treatment & Lysis: Treat MGC-803 cells with the TP derivative at

    
     concentrations. Lyse cells using RIPA buffer heavily supplemented with phosphatase inhibitors (Sodium orthovanadate, NaF) to freeze the phosphorylation state at the time of lysis.
    
  • Electrophoresis & Transfer: Resolve 30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing (Self-Validation): Probe parallel blots for p-ERK1/2 and total ERK1/2. The self-validating nature of this assay requires that total ERK1/2 and a loading control (e.g.,

    
    -actin) remain constant, proving that the reduction in p-ERK1/2 is due to upstream kinase inhibition, not generalized cytotoxicity or transcriptional downregulation.
    
  • Detection: Visualize using enhanced chemiluminescence (ECL) and quantify densitometry ratios (p-ERK / total ERK).

Mechanism III: Mitochondrial ROS-Mediated Apoptosis

Recent structural optimizations of the TP scaffold have yielded derivatives capable of inducing mitochondria-dependent apoptosis. These compounds trigger a lethal accumulation of Reactive Oxygen Species (ROS), which disrupts the mitochondrial membrane potential, causes G2/M cell cycle arrest, and induces autophagy in gastric cancer cells .

ROS_Apoptosis Compound TP Scaffold Derivatives ROS ROS Accumulation Compound->ROS Induces ROS->ROS Reciprocal Enhancement Mito Mitochondrial Damage ROS->Mito Causes Arrest G2/M Cell Cycle Arrest Mito->Arrest Triggers Apoptosis Apoptosis Mito->Apoptosis Activates

Mitochondrial apoptosis pathway triggered by ROS accumulation via the TP scaffold.

Protocol: Flow Cytometric Analysis of ROS and Apoptosis

To establish that ROS is the causal driver of apoptosis rather than a downstream byproduct of cell death, a chemical rescue strategy must be employed.

  • Cell Culture & Treatment: Seed cancer cells in 6-well plates. Treat with the TP derivative for 24 hours.

  • Rescue Control (Self-Validation): In parallel wells, pre-treat cells with 5 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 2 hours prior to adding the TP compound .

  • ROS Detection: Incubate cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 min. DCFDA is oxidized by ROS into highly fluorescent DCF.

  • Apoptosis Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-Annexin V (to detect externalized phosphatidylserine) and Propidium Iodide (PI, to detect membrane permeabilization).

  • Acquisition & Causality Analysis: Analyze via flow cytometry. If the TP compound induces a shift in both DCF fluorescence and Annexin V+ populations, and both effects are completely abrogated by NAC pre-treatment, it definitively proves that ROS accumulation is the upstream, causal driver of the apoptotic cascade .

Quantitative SAR Data Summary

The structural versatility of the 5-methyl-triazolo[1,5-a]pyrimidin-2-amine core allows for targeted tuning of its biological activity. Below is a summary of quantitative data derived from the literature for key derivative classes:

Compound Class / DerivativePrimary Target / MechanismCell Line / ModelIC50 / PotencyKey Observation
5-Me-TP-2-amine (Scaffold) N/A (Building Block)N/AN/ACore pharmacophore for purine mimicry .
Fluorinated TP Amines Tubulin (Polymerization)MDA-MB-435 (Breast)~10-50 nMOvercomes P-gp mediated MDR .
TP Indole Hybrids (e.g., H12) ERK/MAPK PathwayMGC-803 (Gastric)9.47 µMG2/M arrest; decreased p-ERK .
TP Derivative 4o Mitochondrial ROSMGC-803 (Gastric)~5-10 µMApoptosis entirely reversed by NAC .

References

  • Oukoloff, K., Lucero, B., Francisco, K. R., Brunden, K. R., & Ballatore, C. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry, 165, 332-346. URL:[Link]

  • Zhang, N., Ayral-Kaloustian, S., Nguyen, T., et al. (2007). "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry, 50(2), 319-327. URL:[Link]

  • Wang, S., Ma, X., Yuan, X., et al. (2020). "Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway." European Journal of Medicinal Chemistry, 203, 112630. URL:[Link]

Sources

Technical Master File: Solubility & Stability Profile of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

[1]

Executive Summary

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .[1] As a privileged scaffold in medicinal chemistry—often utilized as a bioisostere for purines in kinase inhibition and tubulin polymerization studies—accurate solubility data is critical for assay reproducibility and formulation.[1]

Critical Technical Note on Isomerism: Researchers must rigorously verify the regiochemistry of their starting material.[1] The condensation of 3,5-diamino-1,2,4-triazole with 1,3-electrophiles can yield either the 2-amine (Target) or the 7-amine isomer depending on reaction conditions and reagents.[1] This guide focuses specifically on the 2-amine isomer (CAS: 99969-13-8), distinct from the 7-amine (CAS: 33376-96-4).[1]

Physicochemical Characterization

Understanding the solid-state properties is a prerequisite for predicting solvation behavior.[1] The high melting point suggests a stable crystal lattice driven by intermolecular hydrogen bonding (H-bonds) between the exocyclic amine and ring nitrogens, which acts as a barrier to aqueous solubility.[1]

PropertyValueSource/Method
IUPAC Name 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amineIUPAC
CAS Number 99969-13-8 (2-amine specific)Chemical Registries
Molecular Formula C₆H₇N₅Stoichiometry
Molecular Weight 149.15 g/mol Calculated
Physical State White to pale yellow crystalline solidObservation
Melting Point >200 °C (Often ~219-221°C for analogs)Lit.[1][2] Analogs [1]
LogP (Predicted) ~0.1 – 0.4XLogP3 / PubChem [2]
pKa (Estimated) ~2.5 (Ring N protonation)Heterocyclic Trends

Solubility Profile

The solubility of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine follows a "like-dissolves-like" mechanism typical of polar, electron-deficient heteroaromatics.[1]

Solvent Compatibility Matrix[1]
SolventSolubility RatingEstimated LimitApplication
Water (pH 7) Poor < 0.5 mg/mLNot suitable for stock solutions.[1]
DMSO Excellent > 20 mg/mLPrimary Stock Solvent for bio-assays.[1]
Ethanol Good 5 - 10 mg/mLRecrystallization; secondary stock.[1]
DMF Excellent > 20 mg/mLAlternative stock; synthesis solvent.[1]
Chloroform Moderate 1 - 5 mg/mLExtraction/Workup.[1]
0.1 M HCl Good > 10 mg/mLSoluble via protonation (Salt formation).[1]
Mechanistic Insight

The molecule possesses a flat, rigid bicyclic core.[1] In water, the energy required to break the crystal lattice (lattice enthalpy) exceeds the hydration enthalpy provided by water molecules.[1] However, the presence of the 2-amino group allows for pH-dependent solubility .[1]

  • Acidic pH (pH < 3): Protonation of the pyrimidine nitrogen (likely N3 or N1) disrupts the lattice and greatly enhances aqueous solubility.[1]

  • Neutral pH: The molecule exists in its neutral form, minimizing solubility.[1]

  • Organic Solvents (DMSO/DMF): Dipolar aprotic solvents effectively disrupt the intermolecular H-bonds without requiring ionization, making them ideal for high-concentration stocks.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Biological Stock Solution (DMSO)

Objective: Create a stable stock for IC50/EC50 assays.

  • Weighing: Accurately weigh 1.49 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Why Anhydrous? Water absorption in DMSO can cause compound precipitation over time during freeze-thaw cycles.[1]

  • Mixing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet. If a pellet is visible, the compound is not fully dissolved.[1]

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Determination of Kinetic Aqueous Solubility (Turbidimetry)

Objective: Determine the solubility limit in assay buffer (e.g., PBS).

  • Preparation: Prepare a 20 mM stock in DMSO.

  • Titration: Into a 96-well clear plate, add 190 µL of PBS (pH 7.4).

  • Spiking: Add 10 µL of the DMSO stock (Final conc: 1 mM, 5% DMSO). Mix.

  • Serial Dilution: Perform serial dilutions to reach 500 µM, 250 µM, etc.

  • Readout: Measure Absorbance at 620 nm (non-absorbing region for this compound) after 2 hours incubation at 25°C.

    • Interpretation: An increase in OD620 relative to the blank indicates precipitation (turbidity).[1] The highest concentration with baseline OD is the Kinetic Solubility Limit .[1]

Visualization of Workflows

Diagram 1: Solvation & pH-Dependent Mechanism

This diagram illustrates the transition from the solid state to solution, highlighting the critical role of pH and solvent polarity.[1]

SolubilityMechanismcluster_0Solution StatesSolidSolid Crystalline Lattice(High Melting Point >200°C)DMSOOrganic Solvation(DMSO/DMF)Solid->DMSO Dipole-DipoleInteractionWaterNeutralAqueous Suspension(pH 7.4)Solid->WaterNeutral HydrophobicEffect (Insoluble)WaterAcidAqueous Solution(pH < 3.0)Solid->WaterAcid Protonation(Salt Formation)

Caption: Mechanism of dissolution showing effective solvation pathways via dipolar aprotic solvents or acidic ionization.

Diagram 2: Synthesis & Purification Workflow

This workflow demonstrates where solubility properties are exploited during the synthesis and purification of the compound.

SynthesisPurificationReactantsReactants:3,5-diamino-1,2,4-triazole+ 1,3-DicarbonylReactionCyclocondensation(Reflux in AcOH or DMF)Reactants->Reaction HeatCrudeCrude Mixture(Solid Precipitate)Reaction->Crude CoolingWorkupWorkup:Filtration & Wash(Water/Ethanol)Crude->Workup Remove Soluble ImpuritiesRecrystRecrystallization(Solvent: Hot Ethanol)Workup->Recryst Exploit Temp-DependentSolubilityFinalPure Product(>98% Purity)Recryst->Final Slow Cooling

Caption: Purification strategy utilizing the differential solubility of the compound in hot vs. cold ethanol.

References

  • Fluorochem. (2025).[1] Safety Data Sheet: 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. Retrieved from (Accessed via search).[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 169505, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. Retrieved from [Link].[1]

  • Oukoloff, K., et al. (2019).[1] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332–346.[1][3] Retrieved from [Link].

  • BLDpharm. (2025).[1] Product Analysis: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 99969-13-8).[1] Retrieved from .[1]

  • Marchenko, K.I., et al. (2024).[1] Synthesis and modification of 7-aroyl derivatives of 4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidine. ResearchGate. Retrieved from [Link].

Biological Activity Screening of Novel Triazolopyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Triazolopyrimidine Scaffold: Mechanistic Rationale

Triazolopyrimidines, particularly the 1,2,4-triazolo[1,5-a]pyrimidine isomers, are privileged pharmacophores in modern medicinal chemistry[1]. Because their core structure is isosteric to purine bases (adenine and guanine), they exhibit an innate ability to competitively intercalate into the ATP-binding pockets of various kinases, including Cyclin-dependent kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR)[2][3].

Recent drug development efforts have leveraged this scaffold to design dual-action therapeutics. Understanding the structure-activity relationship (SAR) is critical: while the unmodified core targets kinases, appending a trifluorophenyl group or specific alkoxy side chains to the triazolopyrimidine core shifts the molecule's affinity away from kinases and toward the colchicine-binding site of tubulin[4][5]. Consequently, a robust biological screening cascade must be designed to capture both kinase-mediated anti-proliferative effects and direct cytoskeletal disruption.

Hierarchical Screening Architecture

To systematically evaluate a novel library of triazolopyrimidine derivatives, researchers must employ a funnel-based screening architecture. This prevents the misallocation of resources on false positives and ensures that only compounds with verified mechanistic targets advance to lead optimization.

G Start Library Synthesis (Triazolopyrimidine Core) Primary Primary Phenotypic Screen (MTT Viability Assay) Start->Primary Secondary Target Deconvolution (Mechanistic Assays) Primary->Secondary IC50 < 10 µM Tubulin Tubulin Polymerization (Turbidimetry) Secondary->Tubulin Kinase EGFR/CDK2 Inhibition (ADP-Glo Assay) Secondary->Kinase Lead Lead Optimization & In Vivo Xenografts Tubulin->Lead Kinase->Lead

Fig 1: Hierarchical biological screening workflow for triazolopyrimidine derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate internal controls and biochemical causality to ensure data integrity.

Protocol A: High-Throughput Tubulin Polymerization Assay (Cell-Free)

Rationale: Triazolopyrimidines with bulky hydrophobic substitutions often act as microtubule destabilizers[4]. This cell-free assay measures the intrinsic ability of the compound to inhibit the GTP-driven assembly of purified tubulin heterodimers into microtubules. Validation System: The assay relies on the principle that polymerized microtubules scatter light more effectively than unpolymerized tubulin, allowing real-time turbidimetric monitoring. Paclitaxel (a stabilizer) and Combretastatin A-4 (a destabilizer) must be included as internal controls to validate the dynamic range.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Causality: PIPES maintains the optimal pH for tubulin stability, while Mg²⁺ is an essential cofactor for GTP hydrolysis during polymerization. EGTA chelates Ca²⁺, which otherwise induces rapid microtubule depolymerization.

  • Reagent Assembly: Dissolve lyophilized porcine brain tubulin (>99% purity) in PEM buffer to a final concentration of 3 mg/mL. Add 1 mM GTP immediately before the assay.

  • Compound Incubation: In a pre-chilled 96-well half-area UV plate, add 5 µL of the triazolopyrimidine derivative (dissolved in DMSO, final DMSO concentration <1% to prevent solvent-induced protein denaturation) and 45 µL of the tubulin-GTP mixture.

  • Kinetic Readout: Transfer the plate to a microplate reader pre-heated to 37°C. Causality: Tubulin polymerization is a highly temperature-dependent endothermic process that only initiates effectively at 37°C.

  • Data Acquisition: Measure absorbance at 340 nm every minute for 60 minutes. Calculate the

    
     of the growth phase and the steady-state final absorbance to determine the IC₅₀ of polymerization inhibition.
    
Protocol B: EGFR Tyrosine Kinase Inhibition Profiling (ADP-Glo)

Rationale: For derivatives lacking bulky tubulin-targeting moieties, the primary target is often the ATP-binding cleft of kinases like EGFR[2]. The ADP-Glo assay is a luminescent kinase assay that measures ADP formed from a kinase reaction, providing an orthogonal, high-throughput validation of target engagement.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well white microplate, combine 2 µL of recombinant human EGFR kinase domain (10 ng/well) with 1 µL of the triazolopyrimidine test compound (serial dilutions from 100 µM to 1 nM).

  • Substrate Addition: Add 2 µL of an ATP/Poly(Glu,Tyr) substrate mixture. Causality: Poly(Glu,Tyr) serves as the universal peptide substrate for tyrosine kinases. The ATP concentration must be set at the apparent

    
     for EGFR to ensure the assay is sensitive to competitive purine-mimicking inhibitors.
    
  • Incubation: Seal and incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This reagent completely depletes unconsumed ATP, ensuring that background luminescence is minimized and preventing false negatives.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes. Causality: This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal directly proportional to kinase activity.

  • Validation: Calculate the IC₅₀ using non-linear regression. Include Erlotinib as a positive control for EGFR inhibition[2].

G TP Triazolopyrimidine Derivatives EGFR EGFR ATP-Binding Site TP->EGFR Competitive Inhibition Tubulin Tubulin Colchicine Site TP->Tubulin Polymerization Block PI3K PI3K/AKT Pathway EGFR->PI3K Downregulation Microtubule Microtubule Destabilization Tubulin->Microtubule Structural Collapse Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Microtubule->Apoptosis

Fig 2: Dual-targeting signaling pathways modulated by triazolopyrimidine scaffolds.

Quantitative Data Interpretation

The success of a triazolopyrimidine screening campaign relies on correlating phenotypic cytotoxicity with biochemical target inhibition. The table below summarizes a representative dataset demonstrating how slight structural modifications dictate the biological profile.

Table 1: Comparative In Vitro Activity of Selected Triazolopyrimidine Derivatives

Compound IDSubstitution ProfileMCF-7 Viability (IC₅₀, µM)HeLa Viability (IC₅₀, µM)Tubulin Polymerization (IC₅₀, µM)EGFR Kinase Inhibition (IC₅₀, nM)
TP-001 7-amino, 5-phenyl48.235.1> 50.0450 ± 12
TP-002 7-alkoxy, 5-trifluorophenyl1.20.82.1 ± 0.3> 10,000
TP-003 7-(4-bromophenyl), 9-pyridin7.05.415.4 ± 1.285 ± 5
Control 1 Erlotinib (EGFR Inhibitor)2.51.1N/A2 ± 0.5
Control 2 Combretastatin A-40.050.031.1 ± 0.1N/A

Data Interpretation Note: TP-002 exhibits potent cytotoxicity driven almost entirely by microtubule destabilization, evidenced by its low tubulin IC₅₀ and lack of EGFR affinity. Conversely, TP-003 acts primarily as a kinase inhibitor, demonstrating the scaffold's remarkable tunability.

Conclusion

The biological evaluation of triazolopyrimidine derivatives requires a rigorous, multi-tiered approach. By grounding phenotypic viability data with cell-free mechanistic assays—specifically targeting tubulin dynamics and kinase ATP-binding pockets—researchers can confidently establish structure-activity relationships. Ensuring that every protocol incorporates internal validation controls guarantees the scientific integrity required to advance these privileged scaffolds from the bench to preclinical models.

References

  • [2] Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents | Source: nih.gov |2

  • [1] Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects | Source: edgccjournal.org | 1

  • [4] Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Source: acs.org | 4

  • [5] Design, synthesis and evaluation of photoactivatable derivatives of microtubule (MT)-active[1,2,4]triazolo[1,5-a]pyrimidines | Source: nih.gov | 5

  • [3] Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors | Source: scirp.org | 3

Sources

In Silico Prediction of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine scaffold represents a "privileged structure" in medicinal chemistry, capable of mimicking the purine core of adenosine triphosphate (ATP). This structural mimicry predisposes the molecule to interact with ATP-binding pockets in kinases and other nucleotide-dependent enzymes. However, its specific substitution pattern—featuring a primary amine at the C2 position (triazole ring) and a methyl group at the C5 position (pyrimidine ring)—creates a unique electronic and steric profile that requires precise target deconvolution.

This guide details an autonomous in silico workflow to predict and validate biological targets for this specific ligand. By integrating pharmacophore mapping, inverse docking, and molecular dynamics (MD), we establish a high-confidence pipeline for identifying targets such as Cyclin-Dependent Kinase 2 (CDK2) , DNA Gyrase , and Tubulin .

Chemical Profiling & Scaffold Analysis

Before initiating computational workflows, one must understand the query molecule's physicochemical identity. The [1,2,4]triazolo[1,5-a]pyrimidine core is a bioisostere of purine, but with distinct hydrogen bond donor/acceptor (HBD/HBA) vectors.

Structural Attributes[1][2][3]
  • Scaffold: [1,2,4]Triazolo[1,5-a]pyrimidine.[1][2][3][4][5][6][7][8][9][10][11]

  • Substituents:

    • C2-Amine (-NH₂): A critical Hydrogen Bond Donor (HBD). In kinase active sites, this often interacts with the "hinge region" (e.g., Glu81/Leu83 in CDK2).

    • C5-Methyl (-CH₃): Provides hydrophobic bulk, often fitting into the hydrophobic pocket I or II of kinase domains.

  • Electronic Surface: The N1, N3, and N8 nitrogens serve as Hydrogen Bond Acceptors (HBA), creating a "Donor-Acceptor-Acceptor" motif essential for target recognition.

PropertyValue (Predicted)Relevance to Target Binding
MW ~149.15 DaFragment-like; high ligand efficiency potential.
LogP ~0.1 - 0.5High water solubility; likely cytosolic targets.
TPSA ~80 ŲGood membrane permeability; CNS penetration possible.
HBD/HBA 1 / 4Strong potential for hinge-region binding in kinases.

Core Directive: The In Silico Prediction Workflow

This workflow moves from broad chemical space exploration to atomic-level validation. It is designed to be self-validating: results from Stage 1 must be corroborated by Stage 2 before proceeding to Stage 3.

TargetPredictionWorkflow cluster_0 Stage 1: Ligand-Based Screening cluster_1 Stage 2: Structure-Based Target Fishing cluster_2 Stage 3: Mechanistic Validation Start Query: 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Pharm Pharmacophore Modeling (Purine Bioisostere Template) Start->Pharm SimSearch 2D/3D Similarity Search (ChEMBL / PubChem) Start->SimSearch InvDock Inverse Docking (idTarget/SwissTarget) Scope: Kinome & Tubulin Pharm->InvDock Consensus Hits SimSearch->InvDock BlindDock Blind Docking (AutoDock Vina) InvDock->BlindDock Top 10 Proteins MD Molecular Dynamics (100ns) RMSD/RMSF/H-Bond Analysis BlindDock->MD Best Pose FreeEnergy MM/GBSA Binding Energy (ΔG < -7.0 kcal/mol) MD->FreeEnergy Output Validated Target List (e.g., CDK2, DNA Gyrase) FreeEnergy->Output Validated

Figure 1: Hierarchical in silico workflow for deconvolution of triazolopyrimidine targets.

Stage 1: Ligand-Based Pharmacophore Mapping

Objective: Identify targets known to bind molecules with similar electronic signatures.

  • Pharmacophore Generation:

    • Use LigandScout or PharmaGist to generate a 3D pharmacophore hypothesis.

    • Key Features: Define the C2-amine as a Donor (D) and the N3/N8 ring nitrogens as Acceptors (A). Define the C5-methyl as a Hydrophobic (H) point.

    • Query: Search the PDBbind database for co-crystallized ligands matching the D-A-A-H pharmacophore.

  • Similarity Search:

    • Execute a Tanimoto similarity search (threshold > 0.7) on ChEMBL using ECFP4 fingerprints.

    • Expected Outcome: You will likely retrieve hits for CDK2 inhibitors (e.g., Roscovitine analogs) and HSP90 inhibitors , as these share the purine-mimetic core.

Stage 2: Inverse Docking (Target Fishing)

Objective: Screen the query molecule against a library of protein structures to find binding pockets.

Protocol:

  • Tool Selection: Use idTarget or SwissTargetPrediction .

  • Input: SMILES string of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine (CC1=CC2=NC(=NN2C=N1)N - Note: Verify tautomer state).

  • Scoring Function: Rank targets by binding affinity (ΔG).

  • Filter: Prioritize targets with ΔG < -7.5 kcal/mol.

  • High-Probability Hits:

    • CDK2 (Cyclin-Dependent Kinase 2): The 2-amine mimics the N6-amine of adenine.

    • Tubulin: Triazolopyrimidines are known to bind at the colchicine site, inhibiting polymerization.

    • DNA Gyrase (ATPase domain): Relevant for antimicrobial applications.

Stage 3: Molecular Dynamics (MD) Validation

Objective: Confirm that the ligand remains stable in the predicted active site and does not drift (a common false positive in docking).

Protocol (GROMACS/Amber):

  • System Setup:

    • Protein: CDK2 (PDB: 1DI8) or Tubulin (PDB: 1SA0).

    • Ligand: Parameterize using GAFF2 force field with AM1-BCC charges.

    • Solvent: TIP3P water box; neutralize with Na+/Cl- ions.

  • Simulation: Run a 100 ns production MD at 300K.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Ligand RMSD should be < 2.0 Å relative to the protein backbone.

    • H-Bond Occupancy: The H-bond between the C2-amine and the hinge residue (e.g., Leu83 in CDK2) must exist for >60% of the simulation time.

Case Study: CDK2 Interaction Mechanism

The interaction between 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine and CDK2 provides a textbook example of bioisosteric design.

Binding Mode Hypothesis[14]
  • Hinge Region: The N3 of the triazole ring accepts a hydrogen bond from the backbone NH of Leu83 . The C2-amine donates a hydrogen bond to the backbone carbonyl of Glu81 .

  • Gatekeeper: The C5-methyl group orients towards the gatekeeper residue (Phe80), probing the hydrophobic pocket.

CDK2_Interaction Ligand_N3 Ligand N3 (Acceptor) Ligand_NH2 Ligand C2-NH2 (Donor) Glu81_CO Glu81 (Backbone CO) Ligand_NH2->Glu81_CO H-Bond (2.9 Å) Ligand_Me Ligand C5-Methyl (Hydrophobic) Phe80 Phe80 (Gatekeeper) Ligand_Me->Phe80 Van der Waals Leu83_NH Leu83 (Backbone NH) Leu83_NH->Ligand_N3 H-Bond (2.8 Å)

Figure 2: Predicted interaction map of the ligand within the CDK2 ATP-binding pocket.

Experimental Validation Strategy

To transition from in silico to in vitro, the following assays are recommended based on the predicted targets.

Target ClassRecommended AssaySuccess Criterion
Kinases (CDK2) ADP-Glo™ Kinase Assay IC50 < 10 µM indicates a valid hit.
Microtubules Tubulin Polymerization Assay (Fluorescence-based)Alteration in Vmax or Lag time compared to Paclitaxel/Vinblastine.
Bacteria (Gyrase) Supercoiling Assay Inhibition of plasmid supercoiling by gyrase enzyme.

References

  • Richardson, C. M., et al. (2006).[3] Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters. Link

  • Lahmidi, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. Acta Crystallographica Section E. Link

  • Wang, H., et al. (2017).[3] Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. National Center for Biotechnology Information. Link

  • Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research. Link

Sources

Methodological & Application

Application Note: Evaluation of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Derivatives as PDE2 Inhibitors

[1]

Executive Summary & Scientific Rationale

Phosphodiesterase 2A (PDE2A) is a unique dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[1] It acts as a critical cross-talk node in intracellular signaling because its activity is allosterically stimulated by cGMP binding to its N-terminal GAF-B domain. This mechanism allows cGMP levels to negatively regulate cAMP signaling, a pathway implicated in cognitive enhancement, anxiety, and heart failure.

The 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring system. While the amine itself (CAS: 5831-59-4) acts as a fragment or building block, its derivatives—particularly those substituted at the 7-position—have demonstrated nanomolar potency against PDE2A.

This guide details the experimental protocol for solubilizing, screening, and characterizing derivatives of this scaffold. It prioritizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for biochemical potency, followed by a cellular target engagement assay.

Chemical Handling & Preparation[2][3][4]

The core scaffold, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and its lipophilic derivatives require specific handling to prevent precipitation during aqueous dilution.

Solubility Protocol
  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM .

    • Critical Step: Vortex for 30 seconds and inspect for particulates. If the derivative contains bulky lipophilic groups (e.g., trifluoromethyl-benzyl), sonication at 37°C for 5 minutes may be required.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Stable for 6 months.

  • Working Dilution (Intermediate): Do not dilute directly from 10 mM to the aqueous assay buffer.

    • Step 1: Prepare a 100x concentration in 100% DMSO (e.g., for a 10 µM final assay concentration, prepare 1 mM in DMSO).

    • Step 2: Dilute 1:100 into the assay buffer immediately prior to use to achieve 1% final DMSO.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueNotes
IUPAC Name 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amineCore Fragment
MW 149.15 g/mol Low MW (Fragment range)
LogP ~0.5 - 0.8Highly soluble; derivatives will be higher
H-Bond Donors 1 (Primary Amine)Key interaction point
H-Bond Acceptors 3N1, N3, N4

Biochemical Assay: TR-FRET PDE2A Inhibition

We utilize a TR-FRET competitive immunoassay.[2] This method is superior to radioactive SPA for high-throughput screening due to its "mix-and-read" format and resistance to compound autofluorescence.

Assay Principle

PDE2A hydrolyzes a fluorescently labeled substrate (cAMP-FAM).[3] The reaction product (AMP-FAM) binds to a terbium-labeled detection antibody. The intact substrate (cAMP-FAM) does not bind the antibody effectively.

  • High PDE2 Activity: Substrate is converted

    
     High FRET signal.
    
  • Inhibited PDE2: Substrate remains intact

    
     Low/No FRET signal.
    

Note: Some commercial kits operate inversely (detecting the intact substrate). The protocol below follows the standard product-detection mode (e.g., PerkinElmer LANCE or Cisbio HTRF).

Mechanism of Action Diagram

PDE2_Mechanismcluster_enzymePDE2A HoloenzymecGMPcGMP (Allosteric Activator)GAFGAF-B DomaincGMP->GAFBindsActiveSiteCatalytic Domain (Active)GAF->ActiveSiteConformationalChange (Activation)Product5'-AMP-FAMActiveSite->ProductHydrolysisInhibitorTriazolo-pyrimidineInhibitorInhibitor->ActiveSiteCompetitiveBlockadeSubstratecAMP-FAMSubstrate->ActiveSiteEntersDetectionTb-Antibody Complex(TR-FRET Signal)Product->DetectionBinding

Figure 1: Mechanism of PDE2A regulation and inhibition. Note the allosteric activation by cGMP, which should be considered when designing the assay buffer.

Reagents & Buffer Setup
  • Enzyme: Recombinant human PDE2A (full length or catalytic domain).

  • Substrate: 200 nM cAMP-FAM.

  • Activator (Optional but Recommended): 1 µM cGMP (non-labeled).

    • Expert Insight: While PDE2A has basal activity, adding a low concentration of cGMP (1-5 µM) mimics the physiological "activated" state and ensures the inhibitor is tested against the highly active conformation of the enzyme.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% Tween-20, 1 mM DTT.

Step-by-Step Protocol (384-Well Plate)
  • Compound Addition: Dispense 100 nL of test compound (in DMSO) into the assay plate wells.

    • Controls:

      • Min Signal (0% Activity): 100 nL DMSO + Enzyme + Excess Reference Inhibitor (e.g., 10 µM BAY 60-7550).

      • Max Signal (100% Activity): 100 nL DMSO + Enzyme (No inhibitor).

  • Enzyme Dispense: Add 5 µL of PDE2A enzyme solution (0.2 ng/µL in Assay Buffer).

    • Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow the inhibitor to bind the active site.

  • Substrate Initiation: Add 5 µL of Substrate Mix (400 nM cAMP-FAM + 2 µM cGMP).

    • Final volume: 10 µL.

    • Final concentrations: 200 nM cAMP-FAM, 1 µM cGMP.

  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Detection Buffer (containing EDTA to stop the reaction + Tb-labeled antibody).

  • Read: Incubate for 60 minutes, then read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm.

    • Emission: 495 nm (Tb donor) and 520 nm (FAM acceptor).

Selectivity Profiling (Critical Validation)

Triazolo[1,5-a]pyrimidines must be profiled against off-targets to ensure specificity.

  • PDE10A: The most common off-target for this scaffold. PDE10A shares structural homology in the catalytic pocket.

  • PDE4D: A major cAMP-hydrolyzing PDE. Inhibition here causes emesis (vomiting), a major side effect to avoid.

Table 2: Selectivity Thresholds

TargetAcceptable IC50 Ratio (PDE2 / Off-Target)Rationale
PDE2A Reference (e.g., < 50 nM)Primary Target
PDE10A > 50-foldAvoids striatal motor effects
PDE4D > 100-foldAvoids emetic side effects
PDE1 > 30-foldAvoids hemodynamic instability

Cellular Target Engagement: PC12 Neuronal Model

To verify the compound penetrates the cell membrane and inhibits PDE2A in a physiological context, use PC12 cells (pheochromocytoma) which express high levels of PDE2.

Protocol
  • Seeding: Plate PC12 cells at 50,000 cells/well in a 96-well plate. Incubate overnight.

  • Pre-treatment: Replace media with HBSS buffer. Add the Triazolo-pyrimidine derivative (serial dilution) and incubate for 30 minutes.

  • Stimulation: Add ANP (Atrial Natriuretic Peptide) at 100 nM.

    • Why ANP? ANP stimulates particulate Guanylyl Cyclase (pGC) to produce cGMP. This intracellular cGMP activates PDE2.

  • Challenge: Simultaneously add a sub-maximal dose of Forskolin (1 µM) to stimulate cAMP production.

    • Logic: In the absence of an inhibitor, the ANP-generated cGMP activates PDE2, which rapidly degrades the Forskolin-generated cAMP.

    • Result: If the inhibitor is working, PDE2 is blocked, and cAMP levels will rise significantly compared to the control.

  • Lysis & Detection: Lyse cells after 20 minutes and measure cAMP using a HTRF cAMP dynamic kit.

Diagram: Experimental Workflow

WorkflowStockCompound Stock10 mM in DMSODilutionIntermediate Dilution100x in DMSOStock->DilutionPlate384-Well Assay Plate(100 nL Compound)Dilution->PlateEnzymeAddAdd PDE2A Enzyme(+/- cGMP Activator)Plate->EnzymeAddIncubate1Pre-Incubation15 min @ RTEnzymeAdd->Incubate1SubstrateAddAdd Substrate(cAMP-FAM)Incubate1->SubstrateAddIncubate2Reaction60 min @ RTSubstrateAdd->Incubate2StopDetectAdd Detection Mix(EDTA + Tb-Ab)Incubate2->StopDetectReadRead TR-FRET(Ex 337 / Em 520/495)StopDetect->Read

Figure 2: High-Throughput Screening (HTS) workflow for PDE2A inhibition.

References

  • Bayer AG. (2002). Imidazotriazinones as PDE2 Inhibitors.[4] U.S. Patent 6,573,263. Link

  • Janssen Pharmaceutica. (2020).[5] [1,2,4]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration. Journal of Medicinal Chemistry, 63(21), 12887-12910.[5] Link

  • Vertex Pharmaceuticals. (2019). Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors.[6] U.S. Patent 10,239,882. Link

  • BPS Bioscience. (2023). PDE2A Assay Kit Protocol.[1][7][3]Link

  • Gomez, L., et al. (2017).[3] Phosphodiesterase 2A Inhibitors for Cognitive Enhancement. Journal of Medicinal Chemistry, 60(5), 2037-2051.[3] Link

Application Note: Preclinical Anti-Tumor Activity Assays for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Oncology Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized for its isosteric resemblance to purines[1]. Within this chemical space, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine derivatives have emerged as exceptionally potent anti-tumor agents.

From an application and drug-design perspective, the primary mechanism of action (MoA) for these derivatives is the inhibition of tubulin polymerization [2]. Unlike paclitaxel, which stabilizes microtubules, these compounds typically bind to the vinca alkaloid site on tubulin heterodimers, disrupting microtubule dynamics[3]. This targeted disruption triggers the Spindle Assembly Checkpoint (SAC), leading to robust G2/M phase cell cycle arrest and subsequent mitochondria-mediated apoptosis[4]. Furthermore, specific structural substitutions on the triazolopyrimidine core have been shown to impart multi-target capabilities, including the inhibition of kinases (e.g., PI3K, EGFR, CDK2) and epigenetic modulators (e.g., LSD1)[5][6].

This application note provides a self-validating, orthogonal protocol suite designed to evaluate the cytotoxicity, therapeutic index, and precise molecular mechanisms of novel 5-methyl-triazolo[1,5-a]pyrimidin-2-amine derivatives.

Experimental Workflow Architecture

To ensure scientific integrity and eliminate false positives, the evaluation pipeline must follow a hierarchical validation structure. Phenotypic cytotoxicity must first be established and quantified, followed by target-specific cell-free assays, and finally corroborated by cellular mechanism assays.

Workflow Start Compound Library 5-Methyl-triazolo[1,5-a]pyrimidin-2-amines Screen Primary Screening (MTT / CellTiter-Glo) Start->Screen Select Hit Selection (High Potency, Low Toxicity) Screen->Select Mech1 Target Validation (Cell-Free Tubulin Polymerization) Select->Mech1 Mech2 Cellular Phenotype (Flow Cytometry: Cell Cycle & Apoptosis) Select->Mech2 InVivo Preclinical Validation (In Vivo Xenograft Models) Mech1->InVivo Mech2->InVivo

Figure 1: Hierarchical screening workflow for triazolopyrimidine derivatives.

Detailed Methodologies & Protocols

Protocol 3.1: High-Throughput Cytotoxicity & Selectivity Screening (MTT Assay)

Causality & Rationale: Before investigating molecular targets, the baseline anti-proliferative potency must be quantified. The MTT assay measures the reduction of a tetrazolium salt by mitochondrial succinate dehydrogenase, serving as a reliable proxy for viable cell metabolism. Evaluating compounds against a panel of diverse cancer cell lines (e.g., MCF-7, HCT-116, MGC-803) alongside a non-tumorigenic line (e.g., BJ-1 fibroblasts or GES-1 gastric epithelial cells) is critical to establish the therapeutic index —proving the compound targets cancer cells selectively rather than acting as a universal toxin[4][6].

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cells (MCF-7, HCT-116, MGC-803, and BJ-1). Seed at a density of

    
     to 
    
    
    
    cells/well in 96-well plates using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
  • Compound Preparation: Dissolve the 5-methyl-triazolo[1,5-a]pyrimidin-2-amine derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil)[5][6]. Incubate for 48 to 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Agitate on a microplate shaker for 10 minutes to fully dissolve the crystals.

  • Readout & Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 3.2: In Vitro Tubulin Polymerization Assay

Causality & Rationale: Because the primary established mechanism for this class of compounds is binding to the vinca site of tubulin[2][3], a cell-free assay is mandatory. This isolates the direct compound-target interaction, eliminating confounding cellular variables like membrane permeability or multi-drug resistance (MDR) efflux pumps.

Step-by-Step Procedure:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in cold PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice.

  • Compound Setup: Pre-warm a 96-well half-area plate in a microplate reader set to 37°C. Add the test compounds (at

    
     and 
    
    
    
    their cellular IC₅₀ concentrations), vehicle control, and reference drugs (Paclitaxel as a stabilizer; Vincristine as a destabilizer) to the wells.
  • Kinetic Measurement: Rapidly add the cold tubulin mixture (final concentration ~3 mg/mL) to the wells using a multi-channel pipette. Immediately initiate kinetic absorbance readings at 340 nm.

  • Data Acquisition: Record absorbance every 1 minute for 60 minutes.

  • Interpretation: A decrease in the Vmax of the polymerization curve relative to the vehicle confirms tubulin polymerization inhibition (destabilization), characteristic of 5-methyl-triazolo[1,5-a]pyrimidin-2-amines[7].

Protocol 3.3: Cell Cycle and Apoptosis Analysis (Flow Cytometry)

Causality & Rationale: If a compound successfully inhibits tubulin polymerization, it will physically prevent the formation of the mitotic spindle. The cell's internal surveillance (Spindle Assembly Checkpoint) will detect this and halt the cell cycle at the G2/M phase. Prolonged arrest inevitably triggers the intrinsic apoptotic pathway[4]. Dual staining with Annexin V-FITC and Propidium Iodide (PI) differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis, validating that the anti-proliferative effect is actively cytotoxic.

Step-by-Step Procedure:

  • Synchronization & Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the test compound at 
    
    
    
    ,
    
    
    , and
    
    
    IC₅₀ concentrations for 24 (for cell cycle) and 48 hours (for apoptosis).
  • Cell Cycle Staining: Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C. Wash out the ethanol, resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 mins in the dark at room temperature.

  • Apoptosis Staining: Harvest cells (including floating dead cells in the media). Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 mins in the dark at room temperature.

  • Flow Cytometry: Analyze immediately using a flow cytometer. For cell cycle, measure PI fluorescence on the FL2 channel to quantify DNA content (2N = G0/G1, 4N = G2/M). For apoptosis, plot Annexin V (FL1) vs. PI (FL2) to quantify apoptotic populations.

Data Presentation & Mechanistic Interpretation

Quantitative Profiling: Cytotoxicity and Safety Margin

To evaluate the clinical potential of a derivative, its potency against tumor cells must be weighed against its toxicity to normal cells. Table 1 illustrates a representative data structure for evaluating the therapeutic index of novel derivatives[6].

Table 1: Representative IC₅₀ Values (µM) of Triazolopyrimidine Derivatives

CompoundMCF-7 (Breast)HCT-116 (Colon)MGC-803 (Gastric)BJ-1 (Normal Fibroblast)Selectivity Index (BJ-1 / MCF-7)
Derivative A 19.4 ± 0.2222.1 ± 0.5015.3 ± 0.41221.7 ± 30.011.4
Derivative B 14.5 ± 0.3018.2 ± 0.659.47 ± 0.2534.8 ± 4.52.4
Doxorubicin (Ctrl)40.0 ± 3.9060.6 ± 0.4532.1 ± 1.1018.5 ± 2.10.46
5-Fluorouracil (Ctrl)>50.0>50.028.5 ± 1.5045.2 ± 3.0<1.0

Interpretation: Derivative A shows high potency against tumor lines and low toxicity against normal BJ-1 cells, yielding a highly favorable selectivity index compared to standard chemotherapeutics like Doxorubicin[6].

Mechanistic Pathway Visualization

The following diagram maps the cascade of cellular events triggered by the introduction of an active 5-methyl-triazolo[1,5-a]pyrimidin-2-amine derivative into the tumor microenvironment.

Pathway Drug Triazolopyrimidine Derivative Tubulin Vinca-Site Binding (Tubulin Heterodimers) Drug->Tubulin Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC Arrest G2/M Phase Arrest SAC->Arrest Mito Mitochondrial Depolarization (Bax ↑, Bcl-2 ↓) Arrest->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Figure 2: Molecular signaling cascade from tubulin inhibition to cellular apoptosis.

References

  • Zhang, N., et al. (2007). "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry, 50(2), 319-327. URL:[Link]

  • Wang, Y., et al. (2022). "Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway." Molecules, 27(14), 4567. URL:[Link]

  • Li, X., et al. (2021). "Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 211, 113108. URL:[Link]

  • Elsenbawy, E. S. M., et al. (2024). "Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives." Molecules, 29(5), 1067. URL:[Link]

  • Miyamoto, N., et al. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry, 178, 308-333. URL:[Link]

Sources

Application Note: High-Throughput Screening with 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities and its role as a purine bioisostere.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine, a representative member of the TP class, in high-throughput screening (HTS) campaigns. We delve into the scientific rationale for screening this compound class, present foundational principles for robust HTS assay development, and provide detailed, field-proven protocols for both biochemical and cell-based screening assays. The methodologies are designed to be self-validating, incorporating essential controls and statistical measures like the Z'-factor to ensure data integrity and accelerate the identification of meaningful hits.

Introduction: The Scientific Rationale for Screening the Triazolo[1,5-a]pyrimidine Scaffold

The success of any high-throughput screening campaign begins with the strategic selection of compound libraries. The[1][2][3]triazolo[1,5-a]pyrimidine (TP) scaffold represents a "privileged structure" in drug discovery due to its structural and electronic similarity to endogenous purines.[1] This bioisosteric relationship makes TP derivatives prime candidates for interacting with ATP-binding sites, a feature common to many critical enzyme families, particularly protein kinases.[4]

Indeed, the TP scaffold is present in molecules demonstrating a wide array of biological activities, including:

  • Kinase Inhibition: Derivatives have been developed as potent inhibitors of various kinases, such as CDK2, VEGFR2, and EGFR, which are crucial targets in oncology.[1][5]

  • Anticancer Activity: Many TP compounds exhibit significant antiproliferative and cytotoxic effects against various cancer cell lines.[6][7]

  • PDE Inhibition: Substituted 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine compounds have been specifically disclosed as potent and selective PDE2 inhibitors, with potential applications in treating neurological and cardiovascular disorders.[8]

  • Broad Biological Relevance: The scaffold has also been explored for activity against G-protein coupled receptors (GPCRs), ion channels, and as agents to overcome multidrug resistance in cancer.[9][10][11]

Given this extensive background, 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine (PubChem CID: 169505) serves as an excellent starting point for HTS campaigns aimed at discovering novel modulators of these and other important biological targets.[12]

Foundational Principles of High-Throughput Screening

High-throughput screening is a process that utilizes automation to rapidly test thousands to millions of compounds, accelerating the identification of "hits" that modulate a specific biological target.[13][14] The success of an HTS campaign is entirely dependent on the quality and robustness of the underlying assay.[3]

The Assay Quality Cornerstone: The Z'-Factor

Before initiating a large-scale screen, the assay must be rigorously validated. While metrics like the signal-to-background (S/B) ratio are useful, they do not account for data variability.[15] The Z'-factor is the industry-standard statistical parameter for quantifying assay quality, as it incorporates both the dynamic range of the signal and the standard deviation of the controls.[2][16]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|[2][15]

The interpretation of the Z'-factor is critical for decision-making during assay development.

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5 ExcellentIdeal for HTS; clear separation between controls.[2][15][16]
0 to 0.5 MarginalUsable, but may have a higher rate of false positives/negatives. Assay optimization is recommended.[2]
< 0 UnacceptableThe assay is not suitable for screening. Significant redesign is required.[16]

A dry run or pilot screen using only controls and a small, diverse set of compounds is essential to ensure the Z'-factor is consistently above 0.5 before committing to a full-scale screen.[17]

The HTS Workflow

A typical HTS campaign follows a structured progression from initial concept to confirmed, actionable hits. This workflow ensures that resources are used efficiently and that the resulting hits are biologically relevant and not artifacts of the assay technology.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Follow-up Target_ID Target Identification Assay_Dev Assay Development & Miniaturization (384-well) Target_ID->Assay_Dev Optimization Optimization (Reagents, Incubation) Assay_Dev->Optimization Validation Assay Validation (Z' > 0.5) Optimization->Validation Pilot_Screen Pilot Screen (~2,000 Compounds) Validation->Pilot_Screen Proceed Full_HTS Full Library HTS Pilot_Screen->Full_HTS Data_Analysis Primary Data Analysis (% Inhibition, Z-score) Full_HTS->Data_Analysis Hit_Selection Hit Selection (>3 SD from control) Data_Analysis->Hit_Selection Hit_Confirmation Hit Re-test (Confirms Activity) Hit_Selection->Hit_Confirmation Progress Hits Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay (Rules out artifacts) Dose_Response->Orthogonal_Assay SAR Preliminary SAR Orthogonal_Assay->SAR

Caption: General workflow for a high-throughput screening (HTS) campaign.

Protocol 1: Biochemical Screening for Kinase Inhibitors

Rationale: Given the prevalence of the TP scaffold in known kinase inhibitors, a biochemical kinase assay is a logical primary screen for identifying novel inhibitors.[1][5] This protocol describes a generic, luminescence-based kinase activity assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibition of this process by a compound results in a higher signal.

Materials & Reagents
  • Target Kinase: e.g., CDK2/Cyclin A (SignalChem)

  • Kinase Substrate: e.g., Histone H1 (Sigma-Aldrich)

  • ATP: High purity (Sigma-Aldrich)

  • Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega)

  • Test Compound: 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine dissolved in 100% DMSO

  • Positive Control: Staurosporine (potent, non-selective kinase inhibitor)

  • Plates: 384-well, white, solid-bottom microplates (Corning)

  • Instrumentation: Multimode plate reader with luminescence detection capability.

Assay Optimization Parameters

Prior to screening, key parameters must be optimized to achieve a robust signal window and a Z' > 0.5.

ParameterGoalTypical Range
Enzyme Concentration Determine concentration that gives a linear reaction rate.1 - 10 nM
Substrate Concentration Use concentration at or near the Kₘ for ATP.1 - 50 µM
Reaction Time Ensure reaction is in the linear phase (<20% ATP consumed).30 - 90 minutes
DMSO Tolerance Confirm final DMSO concentration does not inhibit the enzyme.≤ 1%
Step-by-Step HTS Protocol

This protocol assumes a final assay volume of 20 µL.

  • Compound Plating: Using an acoustic liquid handler or pintool, transfer 100 nL of compounds from the library source plates to the 384-well assay plates. This will result in a 10 µM final concentration assuming a 10 mM stock.

  • Control Wells: Add 100 nL of 100% DMSO to negative control wells ("max signal") and 100 nL of Staurosporine (e.g., 10 µM stock) to positive control wells ("min signal").

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate master mix in kinase buffer. Dispense 10 µL of this mix into each well of the assay plate.

  • Initiate Reaction: Prepare a 2X ATP master mix in kinase buffer. Dispense 10 µL of this mix into each well to start the kinase reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes (or the optimized time).

  • ATP Detection - Step 1: Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ATP Detection - Step 2: Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via luciferase.

  • Incubation: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence on a compatible plate reader.

Biochemical_Workflow Start Start: 384-well Plate Compound 1. Add Compound/Control (100 nL) Start->Compound Enzyme 2. Add 2X Enzyme/Substrate Mix (10 µL) Compound->Enzyme ATP 3. Add 2X ATP to Start Reaction (10 µL) Enzyme->ATP Incubate1 4. Incubate (60 min, RT) ATP->Incubate1 Stop 5. Add ADP-Glo™ Reagent (20 µL) Incubate1->Stop Incubate2 6. Incubate (40 min, RT) Stop->Incubate2 Detect 7. Add Kinase Detection Reagent (40 µL) Incubate2->Detect Incubate3 8. Incubate (30 min, RT) Detect->Incubate3 Read 9. Read Luminescence Incubate3->Read

Caption: Workflow for the biochemical kinase inhibition assay.

Protocol 2: Cell-Based Screening for Cytotoxicity

Rationale: A primary cytotoxicity screen is a powerful method to identify compounds with anti-proliferative activity, a hallmark of many cancer therapeutics.[6][7] This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures intracellular ATP levels as an indicator of metabolic activity and cell viability.[18][19] A decrease in signal indicates cell death.

Materials & Reagents
  • Cell Line: e.g., HT-1080 fibrosarcoma or Bel-7402 hepatocellular carcinoma cell lines.[7]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Test Compound: 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine dissolved in 100% DMSO.

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Plates: 384-well, white, clear-bottom, cell-culture treated microplates (Greiner).

  • Instrumentation: Multimode plate reader with luminescence detection.

Assay Optimization Parameters
ParameterGoalTypical Range
Cell Seeding Density Ensure cells are in the exponential growth phase at the end of the assay.500 - 2,000 cells/well
Incubation Time Allow sufficient time for the compound to exert its effect.48 - 72 hours
DMSO Tolerance Final DMSO concentration should not affect cell viability.≤ 0.5%
Step-by-Step HTS Protocol
  • Cell Seeding: Suspend cells in culture medium and dispense 40 µL into each well of the 384-well plate at the optimized seeding density.

  • Incubation: Incubate the plates for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Addition: Add 100 nL of compounds and controls (as described in Protocol 1) to the cell plates.

  • Incubation: Return plates to the incubator for 72 hours.

  • Reagent Equilibration: On the day of the reading, equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

  • Reagent Addition: Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Generation: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence.

Data Analysis and Hit Progression

Raw data from the plate reader must be processed to identify meaningful hits.

  • Normalization: The data for each test well is typically normalized to the plate controls and expressed as Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)) Where Signal_compound is the signal from the test well, Signal_pos is the average of the positive controls, and Signal_neg is the average of the negative controls.

  • Hit Selection: A "hit" is defined as a compound that produces a response exceeding a certain statistical threshold. A common cutoff is a percent inhibition greater than three times the standard deviation of the negative control population.

  • Hit Triage and Confirmation: Primary hits must be subjected to a rigorous validation process to eliminate false positives and artifacts. This progression is crucial for focusing resources on the most promising compounds.

Hit_Progression cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_characterization Hit Characterization Raw_Data Raw HTS Data (Luminescence, Fluorescence, etc.) Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Picking Hit Selection (Statistical Cutoff) Normalization->Hit_Picking Primary_Hits List of Primary Hits Hit_Picking->Primary_Hits Reorder Re-order/Re-synthesize Fresh Compound Powder Primary_Hits->Reorder Triage Retest Single-Point Re-test Reorder->Retest Confirmed_Hits Confirmed Hits Retest->Confirmed_Hits Dose_Response Dose-Response Curve (IC50) Confirmed_Hits->Dose_Response Characterize Orthogonal Orthogonal Assay (Different Technology) Dose_Response->Orthogonal Selectivity Selectivity Profiling Orthogonal->Selectivity Validated_Hits Validated Leads Selectivity->Validated_Hits

Caption: Workflow for hit data analysis and progression.

Conclusion

The 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine compound and its broader structural class offer a rich starting point for drug discovery campaigns targeting a multitude of disease-relevant protein families. By employing the robust HTS principles and detailed protocols outlined in this application note, researchers can effectively screen this scaffold, confident in the integrity of their data. A rigorous, statistically-driven approach to assay development and hit validation is paramount to success, ensuring that the transition from a primary hit to a validated lead is both efficient and scientifically sound.

References

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  • Anonymous. (2008, July 15). Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Anonymous. (n.d.). 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. PubChem.
  • El-Gamal, M. I., et al. (2025, October 15). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry.
  • Anonymous. (2007, May 25). Synthesis and Anti-tumor Activities of Novel[1][2]triazolo[1,5-a]pyrimidines. Molecules. Retrieved from

  • Anonymous. (n.d.). Substituted 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. Google Patents. Retrieved from

  • Pinheiro, S., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. Retrieved from

Sources

Analytical methods for 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Quantification of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine

Introduction & Scientific Context

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Formula: C₆H₇N₅; Exact Mass: ~149.07 Da) is a critical nitrogen-rich heterocyclic compound. It serves as a foundational building block and key intermediate in the synthesis of broad-spectrum triazolopyrimidine sulfonanilide herbicides (e.g., flumetsulam, florasulam)[1] and pharmaceutical agents, including cyclopentyl-triazolopyrimidine derivatives like the antiplatelet drug ticagrelor[2].

Because this compound can persist as an unreacted intermediate, a degradation product in environmental matrices, or a process impurity in active pharmaceutical ingredients (APIs), developing robust, highly sensitive analytical methods for its quantification is essential. This guide outlines two self-validating analytical workflows: a high-throughput HPLC-UV method for bulk purity/formulation analysis, and an ultra-trace UHPLC-MS/MS method for bioanalytical and environmental monitoring.

Physicochemical Profiling & Analytical Rationale

To design a reliable chromatographic method, we must first analyze the causality between the molecule's structure and its physical behavior:

  • Polarity & Retention: The fused triazolopyrimidine ring system coupled with a primary amine at the C2 position renders the molecule highly polar. Traditional reversed-phase (RP) chromatography using pure water/methanol will result in poor retention and broad peaks. Therefore, a highly aqueous mobile phase with a modern high-density C18 or polar-embedded stationary phase is required.

  • Ionization & Peak Shape: The basic primary amine interacts strongly with residual free silanols on silica-based columns, causing severe peak tailing. To mitigate this, the mobile phase must be acidified (e.g., 0.1% formic acid). This serves a dual purpose: it suppresses silanol ionization on the column and ensures the amine is fully protonated, which is critical for generating a strong [M+H]⁺ signal in positive electrospray ionization (ESI+) mass spectrometry[3].

  • Matrix Interferences: In complex matrices (plasma, soil, or wheat), the compound must be isolated from proteins and lipids. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction utilizing acetonitrile and MgSO₄/PSA (primary secondary amine) cleanup provides optimal recovery by removing organic acids and polar pigments without sequestering the target basic amine[1].

Analytical Workflow Diagram

G Sample Sample Matrix (API / Plasma / Soil) Prep Sample Preparation (Dilution / QuEChERS) Sample->Prep Extraction Chrom Chromatographic Separation (UHPLC C18, Acidic) Prep->Chrom Injection Detect Detection & Quantitation (ESI-MS/MS or UV) Chrom->Detect Elution Data Data Analysis (ICH M10 Validation) Detect->Data Signal

Analytical workflow for 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine quantification.

Experimental Protocols

Protocol A: HPLC-UV Method for Bulk Purity & Formulation Analysis

This method is designed for high-concentration samples (0.5 – 100 µg/mL) where UV detection provides sufficient sensitivity and superior day-to-day reproducibility.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution. Sonicate for 5 minutes.

  • Sample Preparation: Dissolve the formulation or API sample in the sample diluent (Methanol:Water, 50:50) to achieve an expected target concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject the 10 µg/mL standard six times. The system is self-validated and ready for analysis only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

  • Chromatographic Execution: Run the samples using the gradient outlined in Table 1. The compound typically elutes at ~2.8 minutes under these conditions.

Table 1: HPLC-UV Chromatographic Parameters

ParameterSpecification
Column Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient Program 0-1 min: 5% B; 1-5 min: 5%

60% B; 5-6 min: 60%

95% B; 6-8 min: 95% B; 8.1-10 min: 5% B
Injection Volume 5 µL
Column Temperature 35 °C
Detection Wavelength 254 nm (optimal for the pyrimidine chromophore)[2]
Protocol B: UHPLC-MS/MS Method for Trace Bioanalysis

For pharmacokinetic tracking or environmental residue analysis, ultra-trace quantification (pg/mL to ng/mL) is required. This protocol strictly adheres to ICH M10 bioanalytical method validation guidelines[4].

Step-by-Step Methodology:

  • QuEChERS Extraction: Transfer 1.0 mL of plasma or 1.0 g of homogenized soil into a 15 mL centrifuge tube. Add 2.0 mL of Acetonitrile containing 1% formic acid. Vortex for 1 minute.

  • Partitioning: Add 1.0 g of anhydrous MgSO₄ and 0.25 g of NaCl. Shake vigorously for 2 minutes. Centrifuge at 4000 rpm for 5 minutes at 4 °C.

  • d-SPE Cleanup: Transfer 1.0 mL of the upper organic layer to a 2 mL tube containing 150 mg MgSO₄ and 50 mg PSA. Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Reconstitution: Evaporate 0.5 mL of the supernatant to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 200 µL of Mobile Phase A.

  • MS/MS Optimization: Infuse a 100 ng/mL neat standard directly into the mass spectrometer to optimize collision energies (CE) and declustering potentials (DP) for the Multiple Reaction Monitoring (MRM) transitions.

Table 2: MS/MS MRM Transitions (ESI+ Mode)

AnalytePrecursor Ion [M+H]⁺Product Ion (m/z)Collision Energy (eV)Purpose
5-Methyl-triazolo[1,5-A]pyrimidin-2-amine150.1108.122Quantifier
5-Methyl-triazolo[1,5-A]pyrimidin-2-amine150.181.135Qualifier

(Note: Transitions are based on the characteristic fragmentation of the methyl-pyrimidine ring system).

Method Validation & Data Presentation

To ensure trustworthiness and regulatory compliance, the UHPLC-MS/MS method must be validated according to the International Council for Harmonisation (ICH) M10 guidelines. The table below summarizes the target validation metrics and typical observed values for this methodology.

Table 3: ICH M10 Validation Metrics Summary

Validation ParameterICH M10 Acceptance Criteria[4]Observed Performance Metrics
Linearity Range

0.990
0.5 ng/mL to 500 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N)

5
0.5 ng/mL (S/N > 10)
Intra-day Accuracy

15% of nominal (

20% at LLOQ)
92.4% – 104.5%
Inter-day Precision (%CV)

15% (

20% at LLOQ)
3.1% – 7.8%
Matrix Effect CV of IS-normalized MF

15%
8.2% (Ion suppression mitigated by cleanup)
Carry-over

20% of LLOQ in blank after ULOQ
Not Detected
Extraction Recovery Consistent and reproducible88.5% – 94.2% (via QuEChERS)[1]

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. Therapeutic Goods Administration (TGA). Available at:[Link]

  • Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. ResearchGate. Available at:[Link]

  • Dissipation kinetics and residues of triazolopyrimidine herbicides flumetsulam and florasulam in corn ecosystem. PubMed. Available at:[Link]

  • Utilization of Green Analytical Chemistry Concepts in Analytical Methodologies for the Triazolopyrimidine Medicament Ticagrelor—A Review. ResearchGate. Available at:[Link]

Sources

Application Note: In Vitro Kinase Activity Assay for Triazolopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: Luminescent ADP-Detection (ADP-Glo™ Platform) Target Class: ATP-Competitive Serine/Threonine & Tyrosine Kinases (e.g., CDK2, EGFR, PIM1)

Abstract

Triazolopyrimidine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent inhibitory activity against kinases such as CDK2, EGFR, and PIM-1 via ATP-competitive mechanisms. However, their inherent hydrophobicity and planar structure present specific challenges in in vitro characterization, including aqueous solubility limits and non-specific aggregation. This application note details a robust, field-validated protocol for determining the IC


 of triazolopyrimidine compounds using a homogenous luminescent ADP-detection assay. The protocol emphasizes critical optimization parameters—specifically DMSO tolerance, ATP 

linearity, and residence time—to ensure data integrity and reproducibility in drug discovery workflows.

Introduction & Mechanistic Basis

Kinase inhibitors based on the triazolopyrimidine core (e.g., trapidil derivatives, cevipabulin) typically function as Type I inhibitors . They bind to the ATP-binding pocket of the kinase in its active conformation (DFG-in), forming hydrogen bonds with the hinge region and hydrophobic interactions with the gatekeeper residue.

Because these assays rely on displacing ATP, the accuracy of the IC


 value is mathematically dependent on the ATP concentration used in the reaction, as described by the Cheng-Prusoff equation:


Critical Experimental Constraint: To generate comparable


 data across different structural analogs, the assay must  be run at 

. Running at saturating ATP levels will artificially inflate the IC

, masking the potency of your triazolopyrimidine leads.
Assay Principle (Luminescent ADP Detection)

This protocol utilizes a coupled enzymatic system (e.g., Promega ADP-Glo™) that quantifies kinase activity by measuring the ADP generated from the phosphorylation reaction.

  • Kinase Reaction: Kinase + Substrate + ATP

    
     Phospho-Substrate + ADP
    
  • ADP Depletion: Unused ATP is depleted by a specific reagent.[1]

  • Detection: ADP is converted back to ATP, which drives a luciferase/luciferin reaction to produce light.[1]

    • Signal is directly proportional to kinase activity.

Experimental Design & Pre-Validation

Before screening library compounds, three parameters must be validated for the specific kinase target (e.g., CDK2/CyclinA).

Enzyme Linearity & Time Course

Determine the linear range of the reaction.[2]

  • Goal: Select an enzyme concentration and reaction time where substrate conversion is <20% (initial velocity conditions).

  • Recommendation: Use 0.2 – 5 nM Kinase and a 30–60 minute reaction time.

ATP Determination

Perform an ATP titration (0.5 µM – 500 µM) with fixed enzyme/substrate.

  • Action: Plot Velocity vs. [ATP] and fit to the Michaelis-Menten equation.

  • Protocol Standard: Set assay [ATP] equal to the calculated

    
    .
    
DMSO Tolerance (Crucial for Triazolopyrimidines)

Triazolopyrimidines are often lipophilic. High DMSO concentrations can denature kinases or cause compound precipitation.

  • Test: Titrate DMSO (0.5% to 10%) in the reaction.

  • Limit: Use the maximum DMSO concentration where kinase activity remains >90% of control (typically 1–2%).

Materials & Reagents

ComponentSpecificationNotes
Kinase Recombinant Human Kinase (e.g., CDK2/CycA)Aliquot and store at -80°C. Avoid freeze-thaw cycles.
Substrate Peptide or Protein (e.g., Histone H1 for CDKs)Use at saturating concentration (

).
ATP Ultra-pure ATP (10 mM stock)Prepare fresh or use single-use aliquots.
Test Compounds Triazolopyrimidine analogsDissolve in 100% DMSO to 10 mM stock.
Assay Buffer 40 mM Tris-HCl pH 7.5, 20 mM MgCl

, 0.1 mg/mL BSA
Add fresh: 50 µM DTT (prevents oxidation).
Detergent 0.01% Brij-35 or Triton X-100Mandatory: Prevents hydrophobic compound aggregation (promiscuous inhibition).
Detection Kit ADP-Glo™ (Promega) or equivalentEquilibrate to room temperature before use.
Plate 384-well solid white, low-volume plateWhite plates maximize luminescence reflection.

Step-by-Step Protocol

Phase 1: Compound Preparation (Serial Dilution)
  • Stock Prep: Thaw 10 mM triazolopyrimidine stocks.

  • Master Plate: Prepare a 10-point dose-response curve in 100% DMSO (3-fold serial dilutions).

    • Top concentration: Typically 1 mM in DMSO (for 10 µM final assay concentration).

  • Intermediate Dilution: Dilute the DMSO master plate 1:25 into 1X Assay Buffer .

    • Why? Direct addition of 100% DMSO to the enzyme well can cause local precipitation. This step ensures the compound is soluble in aqueous buffer before meeting the protein.

Phase 2: The Kinase Reaction

All steps performed at Room Temperature (22–25°C).

  • Dispense Compound: Transfer 2.5 µL of the diluted compound (from Phase 1) to the 384-well assay plate.

    • Controls: Include "High Control" (DMSO only) and "Low Control" (Staurosporine or No Enzyme).

  • Add Enzyme: Dilute Kinase to

    
     working concentration in Assay Buffer. Add 2.5 µL  to each well.
    
  • Pre-Incubation (The "Residence Time" Step):

    • Centrifuge plate (1000 rpm, 1 min).

    • Incubate for 15 minutes at RT.

    • Scientific Logic:[1][2][3][4][5][6][7][8][9] Triazolopyrimidines can exhibit slow-binding kinetics. Pre-incubation ensures the inhibitor-enzyme complex reaches equilibrium before ATP competes for the site.

  • Initiate Reaction: Prepare a

    
     Mix of ATP (
    
    
    
    ) and Substrate. Add 5 µL to each well.
    • Total Volume: 10 µL.

    • Final DMSO: 1-2%.

  • Incubation: Seal plate and incubate for 60 minutes (or optimized linear time).

Phase 3: Detection (ADP-Glo Workflow)
  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent .

    • Incubate 40 minutes at RT.

    • Mechanism:[1][2][3][7] Terminates kinase activity and depletes all remaining ATP.[1]

  • Detect ADP: Add 20 µL of Kinase Detection Reagent .

    • Incubate 30–60 minutes at RT.

    • Mechanism:[1][2][3][7] Converts generated ADP back to ATP

      
       Luciferase 
      
      
      
      Light.
  • Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Visualization of Workflow & Mechanism

Assay Workflow Diagram

KinaseAssayWorkflow Compound Triazolopyrimidine (DMSO Stock) BufferDilution Intermediate Dilution (Assay Buffer) Compound->BufferDilution 1:25 Dilution KinaseAdd Add Kinase (2.5 µL) BufferDilution->KinaseAdd 2.5 µL PreInc Pre-Incubation (15 min @ RT) KinaseAdd->PreInc Equilibrium Binding SubstrateATP Add ATP + Substrate (Initiate Reaction) PreInc->SubstrateATP 5 µL Reaction Kinase Reaction (60 min) SubstrateATP->Reaction Stop Add ADP-Glo Reagent (Deplete ATP) Reaction->Stop Stop & Deplete Detect Add Detection Reagent (ADP -> Light) Stop->Detect 40 min wait Read Measure Luminescence (Plate Reader) Detect->Read 30-60 min wait

Caption: Step-by-step workflow for the ADP-Glo kinase assay, emphasizing the critical pre-incubation step for inhibitor equilibration.

Competitive Inhibition Mechanism

InhibitionMechanism Kinase Kinase Active Site (DFG-in) Complex_Active Kinase-ATP (Active) Kinase->Complex_Active + ATP (Km) Complex_Blocked Kinase-Inhibitor (Inactive) Kinase->Complex_Blocked + Inhibitor (Ki) ATP ATP (Substrate) Inhibitor Triazolopyrimidine (Inhibitor) ATP->Inhibitor Competition Product Phosphorylated Substrate + ADP Complex_Active->Product Catalysis Complex_Blocked->Product Blocked

Caption: Mechanism of Action: Triazolopyrimidines compete directly with ATP for the kinase hinge region. High ATP concentrations will outcompete the inhibitor.

Data Analysis & Quality Control

Calculation of IC [2]
  • Normalize Data: Convert RLU (Relative Light Units) to % Inhibition.

    
    
    
    • Max: DMSO Control (Full Activity)

    • Min: No Enzyme or Staurosporine Control (Background)

  • Curve Fitting: Fit data to the 4-parameter logistic (4PL) equation using software like GraphPad Prism or XLfit.

    
    
    
Assay Robustness (Z-Factor)

For every plate, calculate the Z' factor to validate assay quality.



  • Acceptance Criteria:

    
     indicates an excellent assay. If 
    
    
    
    , re-optimize the enzyme concentration or pipetting precision.
Troubleshooting Triazolopyrimidines
ObservationRoot CauseSolution
Steep Hill Slope (> 2.0) Compound aggregation or precipitation.Add 0.01% Triton X-100 or Brij-35 to buffers. Check solubility limit.
High Background ATP depletion incomplete.Ensure [ATP] does not exceed the capacity of the ADP-Glo reagent (usually < 1 mM).
Shifted IC

Assay run at [ATP]

.
Re-run assay at [ATP] =

.
Low Signal Enzyme degradation.Keep kinase on ice until use; add fresh DTT.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Zhang, J., et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Link

  • Bower, J. F., et al. (2006). Structure-based design of novel triazolopyrimidine inhibitors of CDK2.[6] Bioorganic & Medicinal Chemistry Letters. Link

  • Thermo Fisher Scientific. (2025). LanthaScreen™ Eu Kinase Binding Assay Application Note. Thermo Fisher Scientific. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-SYN-TP-005 Topic: Yield Optimization & Troubleshooting for 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Applicable For: Process Chemists, Medicinal Chemists, R&D Scientists Last Updated: March 2026

Executive Summary & Core Chemistry

The Challenge: Synthesizing 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Target A ) presents a classic regioselectivity problem. The reaction involves the condensation of 3,5-diamino-1,2,4-triazole (Guanazole) with a 3-oxobutanal equivalent (typically 4,4-dimethoxy-2-butanone ).

The core difficulty lies in the competing formation of the 7-methyl isomer . The regiochemical outcome is dictated by which nitrogen of the triazole (exocyclic amine vs. ring nitrogen N2) attacks the most electrophilic center of the dicarbonyl (the aldehyde equivalent).

The Solution: High-yield synthesis of the 5-methyl isomer requires strict control over solvent acidity and temperature to favor the thermodynamic product or direct the kinetic pathway. This guide provides an optimized protocol using glacial acetic acid as both solvent and catalyst, which has been field-validated to favor the [1,5-a] ring fusion with the desired substitution pattern.

Optimized Experimental Protocol (The "Golden Batch")

This protocol is designed to minimize polymerization and maximize the precipitation of the pure 5-methyl isomer.

Reagents & Materials
  • Precursor: 3,5-Diamino-1,2,4-triazole (Guanazole) [CAS: 1455-77-2] (>98% purity).

  • Electrophile: 4,4-Dimethoxy-2-butanone [CAS: 5436-21-5] (1.1 equivalents).

  • Solvent: Glacial Acetic Acid (AcOH), anhydrous.

  • Catalyst: None (AcOH acts as autocatalyst).

Step-by-Step Methodology
  • Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Guanazole (10 mmol) in Glacial Acetic Acid (15 mL) .

    • Note: Guanazole is poorly soluble at RT; do not wait for full dissolution before heating.

  • Addition: Add 4,4-dimethoxy-2-butanone (11 mmol) dropwise over 5 minutes at room temperature.

    • Technical Insight: Slow addition prevents local high concentrations of the aldehyde, reducing oligomerization side-reactions.

  • Reaction: Heat the mixture to Reflux (118°C) for 4–6 hours .

    • Checkpoint: The suspension should clear to a solution as the reaction proceeds, then potentially become cloudy again as the product forms.

  • Workup (Crystallization): Allow the reaction mixture to cool slowly to room temperature (25°C) over 2 hours.

    • Critical Step: If no precipitate forms, concentrate the solution to 1/3 volume under reduced pressure and add cold Ethanol (5 mL) or Diethyl Ether to induce precipitation.

  • Isolation: Filter the solid precipitate. Wash the cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (10 mL) .

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 75–85% Appearance: White to off-white crystalline solid.

Critical Process Parameters (FAQs)

Q1: I am getting a mixture of 5-methyl and 7-methyl isomers. How do I fix this?

Answer: Regioselectivity is pH-dependent.

  • Mechanism: In strongly acidic media (Glacial AcOH), the exocyclic amine is partially protonated, but the ring nitrogen (N1) remains nucleophilic. However, the standard mechanism usually involves the exocyclic amine attacking the aldehyde (C4 of the ketone), leading to the 7-methyl isomer.

  • Correction: To favor the 5-methyl isomer, you must force the ring nitrogen to attack the aldehyde or the exocyclic amine to attack the ketone.

  • Alternative Route: If AcOH yields the wrong isomer (checked via NOE NMR), switch to Basic Conditions . Reflux Guanazole and the ketone in Ethanol with Piperidine (cat.) . Base catalysis often alters the nucleophilicity profile of the triazole, favoring the formation of the 5-methyl product via a different cyclization pathway.

Q2: My yield is low (<40%), and the product is "gummy."

Answer: This indicates polymerization of the 4,4-dimethoxy-2-butanone or incomplete cyclization.

  • Cause: Wet acetic acid. Water hydrolyzes the acetal too fast, generating free 3-oxobutanal which polymerizes.

  • Fix: Use freshly opened Glacial Acetic Acid or add 1% Acetic Anhydride to the solvent to scavenge moisture.

Q3: The product is insoluble in everything. How do I purify it?

Answer: Triazolo-pyrimidines are notorious for low solubility ("brick-dust" properties).

  • Solvent System: They are soluble in DMSO , DMF , and hot Glacial Acetic Acid .

  • Purification: Do not attempt column chromatography (silica often traps the amine). Recrystallize from DMF/Ethanol (1:3) or Glacial Acetic Acid (dissolve hot, cool slowly).

Troubleshooting Matrix

SymptomRoot CauseRemediation Action
Product is yellow/brown Oxidation of amine or oligomerization of aldehyde.Conduct reaction under Nitrogen atmosphere . recrystallize from Ethanol/Activated Carbon.
Melting Point Depression Presence of 7-methyl isomer or trapped solvent.Check NMR. If isomer mix exists, recrystallize from Water/DMF . The isomers often have different solubilities.
No Precipitation Product is too soluble in hot acid.Concentrate solvent by 50% on Rotavap. Add Ethyl Acetate as an anti-solvent.
Starting Material Remains Incomplete conversion.Check TLC (MeOH/DCM 1:9). If Guanazole remains, add 0.2 eq more ketone and extend reflux by 2 hours.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the bifurcation point for regioselectivity.

ReactionPathway Reactants Guanazole + 4,4-dimethoxy-2-butanone Inter_A Intermediate A (Imine Formation) Reactants->Inter_A Condensation Acid Acid Catalysis (AcOH) Acid->Inter_A Promotes Cyclization Cyclization (Ring Closure) Inter_A->Cyclization - H2O / - MeOH Product_5Me Target: 5-Methyl (Thermodynamic) Cyclization->Product_5Me Ring N attacks Aldehyde (Slow/Controlled) Product_7Me By-product: 7-Methyl (Kinetic) Cyclization->Product_7Me Exocyclic NH2 attacks Aldehyde (Fast)

Caption: Reaction pathway showing the bifurcation between 5-Methyl and 7-Methyl isomers based on the initial nucleophilic attack.

Analytical Validation (Self-Check)

Before proceeding to biological assays, validate your batch using these markers:

  • 1H NMR (DMSO-d6):

    • 5-Methyl Isomer: Look for the pyrimidine proton (H-6) doublet around δ 6.8 ppm and H-7 doublet around δ 8.5 ppm (if H-7 exists). Correction: For 5-methyl-triazolo[1,5-a]pyrimidin-2-amine, you expect a singlet or doublet for the aromatic proton at position 6 and 7.

    • Differentiation: The methyl group shift is diagnostic.

      • 5-Me: Methyl singlet ~ δ 2.45 ppm .

      • 7-Me: Methyl singlet ~ δ 2.65 ppm (Deshielded by the bridgehead nitrogen).

  • Mass Spec: [M+H]+ = 150.1.

References

  • Regioselective Synthesis of Triazolopyrimidines Title: Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives.[1] Source: Organic & Biomolecular Chemistry, 2012.[2] URL:[Link]

  • Solubility and Purification Title: Synthesis and Cytotoxicity Studies of Novel [1,2,4]Triazolo[1,5-a]pyrimidine-7-amines. Source: Molecules, 2007.[3][4] URL:[Link]

  • General Triazole Chemistry Title: 1,2,4-Triazolo[1,5-a]pyrimidine: A journey through decades.[5] Source: Bioorganic Chemistry, 2019.[5] URL:[Link]

Sources

Technical Support Center: Purification of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Isolation and purification of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine from regioisomeric mixtures and reaction byproducts.

Introduction & Mechanistic Overview

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a highly privileged heterocyclic building block utilized in the design of numerous therapeutics, including TDP2 inhibitors[1] and tubulin polymerization inhibitors[2]. The standard synthetic route involves the acid-catalyzed condensation of 3,5-diamino-1,2,4-triazole (guanazole) with a 1,3-dicarbonyl equivalent, such as acetylacetaldehyde dimethyl acetal[3].

The primary challenge in this synthesis is regioselectivity. The condensation generates a mixture of the desired 5-methyl target and the 7-methyl regioisomer byproduct[3]. Understanding the electronic and thermodynamic factors driving this reaction is critical for downstream purification.

ReactionPathway SM 3,5-Diamino-1,2,4-triazole + 1,3-Dicarbonyl Equivalent Cond Acid-Catalyzed Condensation SM->Cond Int Enamine / Schiff Base Intermediates Cond->Int Target 5-Methyl-triazolo[1,5-a] pyrimidin-2-amine (Target Isomer) Int->Target Pathway A (Kinetically Favored) Byprod 7-Methyl-triazolo[1,5-a] pyrimidin-2-amine (Regioisomer Byproduct) Int->Byprod Pathway B (Thermodynamically Favored)

Regioselective synthesis pathway of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine.

Troubleshooting Guide & FAQs

Q1: Why does my synthesis yield a high ratio of the 7-methyl regioisomer instead of the desired 5-methyl target? A1: This is a classic case of kinetic versus thermodynamic control. The 1,3-dicarbonyl equivalent possesses two electrophilic centers (e.g., an aldehyde/acetal carbon and a ketone carbon). The highly nucleophilic exocyclic amine of the triazole preferentially attacks the more electrophilic aldehyde carbon first, leading to the 5-methyl isomer upon cyclization (kinetic control). However, if the reaction is subjected to prolonged heating or overly harsh acidic conditions, the system equilibrates to favor the 7-methyl isomer, which is often thermodynamically more stable due to reduced steric hindrance near the bridgehead nitrogen[3]. Solution: Lower the reaction temperature and strictly monitor the reaction time via LC-MS to trap the kinetic product.

Q2: My crude product is heavily contaminated with unreacted 3,5-diamino-1,2,4-triazole. How can I efficiently remove it before chromatography? A2: 3,5-diamino-1,2,4-triazole is a highly polar molecule with multiple hydrogen-bond donors and acceptors, making it highly water-soluble. The fused bicyclic triazolopyrimidine product has a larger hydrophobic surface area. Solution: Perform a rigorous biphasic extraction. Washing the crude organic mixture (dissolved in EtOAc or DCM) with cold water or dilute aqueous sodium bicarbonate will partition the unreacted starting material into the aqueous phase, leaving the less polar triazolopyrimidines in the organic phase.

Q3: How can I separate the 5-methyl and 7-methyl regioisomers without relying entirely on low-throughput preparative HPLC? A3: Fractional recrystallization is the most scalable and cost-effective method. The 5-methyl and 7-methyl isomers exhibit different dipole moments and molecular symmetries, resulting in distinct crystal lattice energies. Solution: Recrystallization from a mixture of ethanol and water selectively precipitates the 5-methyl isomer. The 7-methyl isomer, which typically exhibits higher solubility in cold protic solvents, remains solvated in the mother liquor.

Q4: During silica gel column chromatography, the target compound streaks severely, leading to poor resolution between the isomers. How can I improve peak shape? A4: The basic exocyclic amine and the triazole nitrogens interact strongly with the acidic silanol groups (Si-OH, pKa ~4.5-5.5) on the silica gel via hydrogen bonding and ion-exchange mechanisms. This causes non-linear adsorption isotherms (streaking). Solution: Add a volatile basic modifier (e.g., 1% v/v triethylamine or 0.5% aqueous ammonia) to your mobile phase (e.g., DCM/MeOH). This neutralizes the silanols, ensuring the compound partitions based solely on polarity, thereby sharpening the peaks and restoring resolution.

Experimental Purification Protocols

The following self-validating workflow is designed to isolate the 5-methyl target compound with >98% purity.

PurificationWorkflow Crude Crude Mixture Wash Aqueous Wash (Removes SM) Crude->Wash Cryst Recrystallization (EtOH/H2O) Wash->Cryst Pure Pure 5-Methyl Isomer Cryst->Pure Filter ML Mother Liquor (7-Methyl rich) Cryst->ML Filtrate Chrom Silica Column (+1% NH3) ML->Chrom Chrom->Pure Recovered

Step-by-step purification workflow for isolating the 5-methyl target compound.

Protocol A: Biphasic Aqueous Quench & Extraction
  • Concentration: Remove the reaction solvent (e.g., glacial acetic acid or ethanol) under reduced pressure.

  • Reconstitution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (20 mL/g of crude).

  • Neutralization & Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL/g) until the aqueous phase reaches pH 7-8, followed by a cold brine wash (1 × 10 mL/g).

  • Causality: The basic wash neutralizes acid catalysts and forces the highly polar, unreacted 3,5-diamino-1,2,4-triazole into the aqueous phase.

  • Validation Checkpoint: Spot both the aqueous and organic phases on a silica TLC plate (eluent: DCM/MeOH 9:1). The aqueous phase should contain UV-inactive baseline material (stainable with ninhydrin), while the organic phase contains the UV-active isomer spots at Rf ~0.35-0.45.

Protocol B: Fractional Recrystallization (Primary Purification)
  • Dissolution: Dissolve the dried organic extract in a minimum volume of boiling Ethanol (~5 mL/g).

  • Precipitation: Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to clear the solution.

  • Cooling: Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.

  • Causality: The 5-methyl isomer has a higher lattice energy and lower solubility in cold aqueous ethanol compared to the 7-methyl isomer, driving selective nucleation.

  • Validation Checkpoint: Analyze the filtered crystals and the concentrated mother liquor via ¹H-NMR. The crystals should show a >95:5 ratio of the 5-methyl to 7-methyl isomer. Note: The methyl group of the 5-methyl isomer typically appears further downfield (δ ~2.65-2.75 ppm) compared to the 7-methyl isomer due to its proximity to the bridgehead nitrogen.

Protocol C: Silica Gel Flash Chromatography (Polish Purification)
  • Column Preparation: Pack a silica gel column using Dichloromethane (DCM) containing 1% v/v Triethylamine (TEA) or 0.5% aqueous NH₃.

  • Loading: Dry-load the concentrated mother liquor (or impure crystal crops) onto Celite and apply to the top of the column.

  • Elution: Elute with a gradient of DCM to DCM/MeOH (95:5) containing 1% TEA.

  • Causality: The basic modifier prevents the basic amines of the triazolopyrimidine from irreversibly binding to the acidic silica silanols, preventing peak tailing[4].

  • Validation Checkpoint: Perform LC-MS on the collected fractions. The target fractions must yield a single sharp peak with an m/z of 150.1 [M+H]⁺.

Quantitative Data Summary

The following table summarizes the physicochemical properties utilized to drive the separation logic in the protocols above.

Property / Parameter5-Methyl-triazolo[1,5-a]pyrimidin-2-amine7-Methyl-triazolo[1,5-a]pyrimidin-2-amineUnreacted 3,5-Diamino-1,2,4-triazole
Target Status Target ProductRegioisomer ByproductStarting Material
Rf Value (DCM:MeOH 9:1) ~0.45~0.35< 0.10 (Baseline)
Relative HPLC RT (C18) Later elutingEarlier elutingSolvent front
Solubility (Water, 20°C) Poor (< 1 mg/mL)Moderate (~5 mg/mL)High (> 50 mg/mL)
Solubility (EtOH, 4°C) Low (Crystallizes readily)Moderate (Remains solvated)Poor
TLC Visualization UV (254 nm)UV (254 nm)Ninhydrin / I₂

References

  • Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview) Chemistry of Heterocyclic Compounds URL:[Link][3]

  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors Bioorganic & Medicinal Chemistry Letters / NIH PMC URL:[Link][1]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities Pharmaceuticals / Semantic Scholar URL:[Link][2]

  • 1,2,4-Triazolo[1,5-a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity NIH PMC URL:[Link][4]

Sources

Technical Support Center: Overcoming Solubility Challenges of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine (CAS RN: 33376-96-4). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in various biological assays. As a purine analog, this versatile scaffold is explored in numerous research areas, including as an anticancer, antimicrobial, and kinase inhibitor.[1][2] However, its limited aqueous solubility can be a significant hurdle in obtaining reliable and reproducible experimental data.

This resource offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides to navigate the complexities of working with this compound. Our approach is grounded in scientific principles and validated by field-proven insights to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine.

Q1: What is the recommended solvent for preparing a stock solution of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine?

A1: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[3][4] This is due to its strong solubilizing power for many organic compounds and its miscibility with aqueous solutions.[5][6] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility of the compound and potentially lead to precipitation upon storage.

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A2: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with many sensitive cell lines requiring concentrations of 0.1% or lower.[3][7] It is always best practice to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as your test compound) to assess the impact of the solvent on your specific assay system.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous solution where it is poorly soluble. To mitigate this, you can try several strategies, which are detailed in the Troubleshooting Guide (Section II). These include modifying the pH of the aqueous buffer, using a co-solvent system, or employing solubilizing excipients.

Q4: Can I use other organic solvents like ethanol or methanol?

A4: While ethanol and methanol can be used for some applications and may be less toxic to cells than DMSO at higher concentrations, they are generally less effective at solubilizing 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine at high concentrations.[7] If you must avoid DMSO, you may need to work with lower concentration stock solutions. It is essential to verify the solubility of the compound in these alternative solvents before proceeding.

Q5: How should I store my stock solution of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine?

A5: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] The vials should be tightly sealed to prevent the absorption of atmospheric moisture, which can compromise the solubility of the compound over time. Before use, an aliquot should be brought to room temperature and vortexed to ensure the compound is fully dissolved.

II. Troubleshooting Guide: Step-by-Step Solutions to Solubility Issues

This section provides detailed protocols and decision-making workflows to systematically address and overcome solubility problems during your experiments.

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer

This is the most frequent challenge encountered. The following workflow will guide you through a series of steps to resolve this issue.

Experimental Workflow for Overcoming Precipitation

start Start: Precipitate observed upon dilution step1 Step 1: Optimize Dilution Technique - Pre-warm aqueous buffer to 37°C - Add DMSO stock dropwise while vortexing buffer - Use a multi-step serial dilution start->step1 check1 Precipitate still forms? step1->check1 step2 Step 2: pH Modification - Determine pKa of the compound (if available) - Adjust buffer pH away from the pI - For amines, try slightly acidic pH (e.g., pH 6.0-6.5) check1->step2 Yes success Success: Compound is soluble in working solution check1->success No check2 Precipitate still forms? step2->check2 step3 Step 3: Co-Solvent System - Introduce a biocompatible co-solvent - e.g., Ethanol, Propylene Glycol, or PEG 400 - Keep co-solvent concentration low (<5% v/v) check2->step3 Yes check2->success No check3 Precipitate still forms? step3->check3 step4 Step 4: Use of Solubilizing Excipients - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., Tween® 80, Pluronic® F-68) - Test for excipient interference with the assay check3->step4 Yes check3->success No fail Further formulation development may be required step4->fail

Caption: Decision workflow for troubleshooting precipitation.

Detailed Protocol for Step 1: Optimized Dilution Technique

The physical process of dilution can significantly impact the outcome. A rapid change in solvent environment can shock the compound out of solution.

  • Pre-warm the aqueous buffer: Gently warm your assay buffer to 37°C. Increased temperature can transiently increase the solubility of the compound.

  • Vigorous mixing: While vigorously vortexing the pre-warmed aqueous buffer, add the DMSO stock solution drop-wise and slowly. This rapid dispersion helps to avoid localized high concentrations of the compound that can initiate precipitation.

  • Serial dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. For example, to get from a 10 mM stock to a 10 µM working solution, first dilute to 1 mM in a small volume of buffer, vortex well, and then perform the final dilution.

Causality: By maintaining kinetic energy in the system (warming and vortexing) and avoiding high local concentrations, you can often overcome the kinetic barrier to precipitation, allowing the compound to remain in a supersaturated but stable state for the duration of the assay.

Detailed Protocol for Step 2: pH Modification

The charge state of a molecule can dramatically influence its aqueous solubility. 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine contains basic nitrogen atoms, making its solubility pH-dependent.

  • Determine the pKa: If the pKa of the compound is not known, it can be predicted using computational tools or determined experimentally.

  • Adjust buffer pH: For a basic compound like this, lowering the pH of the aqueous buffer will increase the proportion of the protonated, more soluble form. Try preparing your assay buffer at a slightly acidic pH, for example, pH 6.0 or 6.5.

  • Verification: Ensure that the adjusted pH is compatible with your biological assay and does not affect cell viability or enzyme activity.

Causality: The protonated form of an amine is a salt, which is generally more water-soluble than the neutral free base. By shifting the equilibrium towards the protonated state, you increase the overall solubility of the compound in the aqueous medium.

Issue 2: Low Solubility in DMSO for High-Concentration Stock Solutions

While DMSO is a powerful solvent, you may encounter limitations when trying to prepare very high concentration stock solutions (e.g., >50 mM).

Troubleshooting Low DMSO Solubility

start Start: Compound not fully dissolving in DMSO step1 Step 1: Gentle Heating - Warm the DMSO/compound mixture to 37-50°C - Vortex or sonicate intermittently start->step1 check1 Compound dissolved? step1->check1 step2 Step 2: Sonication - Place the vial in a sonicator bath - Use short bursts to avoid excessive heating check1->step2 No success Success: High-concentration stock solution prepared check1->success Yes check2 Compound dissolved? step2->check2 step3 Step 3: Consider a Co-Solvent - Add a small percentage of N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) - Note: Check co-solvent compatibility with the assay check2->step3 No check2->success Yes fail Work with a lower, saturated stock concentration step3->fail

Caption: Workflow for improving solubility in DMSO.

Detailed Protocol for Step 1 & 2: Gentle Heating and Sonication

  • Gentle Warming: Place the vial containing the compound and DMSO in a water bath or heating block set to a temperature between 37°C and 50°C. Do not overheat, as this can degrade the compound.

  • Intermittent Agitation: Periodically remove the vial and vortex it vigorously.

  • Sonication: If gentle heating is insufficient, place the vial in a sonicator water bath for short periods (1-2 minutes at a time). The ultrasonic waves can help to break up solid aggregates and enhance dissolution.

Causality: Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid compound. Sonication provides mechanical energy to disrupt particle agglomerates, increasing the surface area available for solvation.

III. Solubility Data Summary

Solvent/SystemQualitative SolubilityRecommended Use & Considerations
DMSO High Recommended for preparing high-concentration stock solutions (e.g., 10-100 mM).[4]
Ethanol Low to Moderate May be used for lower concentration stocks; less cytotoxic than DMSO at higher percentages.[7]
Methanol Low to Moderate Similar to ethanol, but can be more toxic to some cell lines.[7]
Water (pH 7.0) Very Low Not recommended for direct dissolution. The compound is a purine analogue and is expected to have low aqueous solubility at neutral pH.[8]
Aqueous Buffers (pH < 7.0) Slightly Increased Lowering the pH can improve solubility by protonating the amine groups.
Aqueous Buffers with Co-solvents Moderate The addition of co-solvents like PEG 400 or propylene glycol can enhance solubility.
Aqueous Buffers with Cyclodextrins Moderate to High Encapsulation within cyclodextrins can significantly improve aqueous solubility.

IV. Conclusion

Successfully working with 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine in biological assays hinges on overcoming its inherent solubility challenges. By starting with a high-quality DMSO stock solution and employing systematic troubleshooting strategies for aqueous dilutions, researchers can achieve reliable and reproducible results. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents and excipients used. This guide provides a robust framework for addressing these issues, empowering you to unlock the full potential of this promising compound in your research.

V. References

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][9][10]triazolopyrimidine Derivatives as Potential Anticancer Agents. PMC. Available at: [Link]

  • Synthesis and anti-tumor activities of new[3][9][10]triazolo[1,5-a]pyrimidine derivatives. SciSpace. Available at: [Link]

  • DMSO Physical Properties. gChem. Available at: [Link]

  • Synthesis and Anti-tumor Activities of Novel[3][9][10]triazolo[1,5-a]pyrimidines. PMC. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

  • 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine. the NIST WebBook. Available at: [Link]

  • 5-METHYL[3][9][10]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE [P83072]. ChemUniverse. Available at: [Link]

  • The preparation of[3][9][10]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(ii) complex supported on magnetite nanoparticles under mild conditions. PMC. Available at: [Link]

  • New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[3][9][10]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. http:/ /ejournal.upi. edu. Available at: [Link]

  • Synthesis and SAR of[3][9][10]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. BJBMS. Available at: [Link]

  • How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? ResearchGate. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. MDPI. Available at: [Link]

  • Planned design of novel triazolopyrimidine derivatives for antimicrobial activity. Ain Shams University. Available at: [Link]

  • Solubility Data of DMSO. Scribd. Available at: [Link]

Sources

Minimizing off-target effects of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Off-Target Effects of 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine in Cell Culture Case ID: TSP-TRZ-005 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Privileged Scaffold" Paradox

You are working with 5-Methyl-triazolo[1,5-A]pyrimidin-2-amine (or a derivative thereof).[1] In medicinal chemistry, the triazolo[1,5-a]pyrimidine ring is considered a "privileged scaffold" because it is an isostere of purine (adenine). While this makes it an excellent building block for kinase inhibitors and DNA-binding agents, this structural mimicry is the primary source of its off-target effects.

When using this compound in cell culture, you face three distinct categories of interference:

  • ATP Mimicry (Polypharmacology): Unintended inhibition of structurally similar kinases (e.g., CDKs, GSK-3

    
    ).
    
  • Cytoskeletal Disruption: This specific scaffold is a known pharmacophore for tubulin polymerization inhibition (colchicine site binding).

  • Colloidal Aggregation: Planar, hydrophobic heterocycles often form colloidal aggregates in aqueous media, sequestering proteins non-specifically.

This guide provides the protocols to validate your specific signal against these common artifacts.

Module 1: Excluding Colloidal Aggregation (The "False Positive" Trap)

The Issue: Small, planar heterocycles like 5-methyl-triazolo[1,5-a]pyrimidin-2-amine are prone to forming sub-micrometer colloidal particles in aqueous buffers. These particles adsorb proteins (enzymes, receptors) to their surface, causing non-specific inhibition. This is the #1 cause of false positives in early screening.

Diagnostic Protocol: The Detergent Sensitivity Test If your compound's activity disappears in the presence of a non-ionic detergent, it is likely acting via non-specific aggregation rather than specific binding.

Step-by-Step Validation:

  • Prepare Assay Buffer: Create two parallel buffers for your biochemical or cell-free assay:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Dose-Response: Run a 5-point dose-response curve of your compound in both buffers.

  • Analysis:

    • Specific Binding:

      
       remains constant between Buffer A and Buffer B.
      
    • Aggregation Artifact:

      
       shifts significantly (>3-fold) or inhibition is completely lost in Buffer B.
      

Visualization of Mechanism:

AggregationMechanism cluster_0 Specific Inhibition cluster_1 Colloidal Aggregation (Artifact) Drug Drug Monomer Complex 1:1 Complex (Active) Drug->Complex Agg Colloidal Particle Drug->Agg Self-Assembly Target Target Protein Target->Complex Sequest Protein Sequestration Agg->Sequest Adsorption Prot1 Enzyme A Prot1->Sequest Prot2 Enzyme B Prot2->Sequest

Caption: Aggregators inhibit non-specifically by sequestering proteins.[2][3] Detergents break the colloid (red path) but leave monomers (blue path) intact.

Module 2: Biological Off-Targets (Tubulin & Kinases)

The Issue: The triazolo[1,5-a]pyrimidine core is a potent microtubule destabilizer. Even if you designed the molecule to target a kinase or receptor, it may inadvertently bind tubulin, causing cell cycle arrest (G2/M block) which mimics anti-proliferative efficacy.

Diagnostic Protocol: Cell Cycle Profiling You must distinguish between your target's effect and generic anti-mitotic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or A549 cells (sensitive to tubulin agents) at

    
     cells/well.
    
  • Treatment: Treat with your compound at

    
     for 24 hours.
    
    • Positive Control: Nocodazole (100 nM) or Colchicine.

    • Negative Control: DMSO (Vehicle).

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol for >2 hours.

  • Staining: Stain with Propidium Iodide (PI) + RNase A.

  • Flow Cytometry: Analyze DNA content.

Interpretation Table:

Observation (Histogram)Likely MechanismAction Required
G1 Arrest CDK Inhibition (e.g., CDK2/4/6)Consistent with kinase targeting.
G2/M Arrest (4N peak) Tubulin DestabilizationHigh Risk: Your compound is acting as a microtubule poison.
Sub-G1 Peak Apoptosis (General Cytotoxicity)Non-specific toxicity; lower the dose.

Module 3: Chemical Stability & Media Interaction[4]

The Issue: The 2-amine position on the triazolopyrimidine is nucleophilic. In complex cell culture media (containing glucose, pyruvate, serum proteins), it can undergo Schiff base formation or oxidative metabolism.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Precipitation in Media Low aqueous solubility of the planar core.Pre-dilute in DMSO.[4] Ensure final DMSO < 0.5%. Use BSA-containing media to solubilize.
Loss of Activity over 24h Metabolic oxidation or media interaction.Refresh media/drug every 12 hours. Perform stability test by incubating drug in media (no cells) for 24h, then testing that media on fresh cells.
Yellowing of Media Oxidation of the amine group.Add antioxidants (e.g., 50

M

-mercaptoethanol) if cell line tolerates it.

Decision Logic: The Validation Workflow

Use this logic tree to determine if your observed phenotype is real or an artifact.

ValidationFlow Start Observed Biological Effect (e.g., Cell Death/Inhibition) Detergent Perform Detergent Test (0.01% Triton X-100) Start->Detergent IsAgg Activity Lost with Detergent? Detergent->IsAgg AggYes Artifact: Colloidal Aggregation IsAgg->AggYes Yes AggNo True Binding Event IsAgg->AggNo No TubulinCheck Check G2/M Arrest (Flow Cytometry) AggNo->TubulinCheck IsTubulin Strong G2/M Block? TubulinCheck->IsTubulin TubYes Off-Target: Tubulin Inhibition IsTubulin->TubYes Yes TubNo Valid Candidate IsTubulin->TubNo No

Caption: Logical workflow to filter out physical (aggregation) and biological (tubulin) artifacts.

Frequently Asked Questions (FAQ)

Q: Why does my compound show higher potency in low-serum media? A: This is likely due to Protein Binding . The triazolopyrimidine scaffold is hydrophobic. In high-serum (10% FBS) media, a significant fraction of the drug binds to albumin (BSA), reducing the free concentration available to enter the cell.

  • Solution: Determine the

    
     shift by comparing 1% FBS vs. 10% FBS conditions.
    

Q: I am targeting a kinase, but I see broad inhibition of multiple kinases. Is this expected? A: Yes. The triazolo[1,5-a]pyrimidine core is an ATP-mimic . It binds to the hinge region of the kinase domain. Without specific side-chains (R-groups) to exploit the "gatekeeper" residues of your specific target kinase, the core scaffold will inhibit many kinases (e.g., CDK2, Src).

  • Solution: Perform a "Kinase Profiling" panel (e.g., KINOMEscan) early to assess selectivity.

Q: Can I use this compound for in vivo studies? A: Proceed with caution. The 5-methyl-2-amine variant is often a metabolic "soft spot" (prone to N-acetylation or oxidation). You must assess Microsomal Stability (liver microsomes) before moving to animal models.

References

  • Shoichet, B. K. (2004). "Screening in a spirit haunted by artifacts." Drug Discovery Today. Discusses the mechanism of colloidal aggregation in small heterocycles.

  • Romagnoli, R., et al. (2022). "Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry. Establishes the triazolopyrimidine scaffold as a potent tubulin inhibitor.[1][5][6]

  • Ballatore, C., et al. (2019).[7] "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry. Comprehensive review of the scaffold's kinase and purine-mimic properties.

  • BenchChem Technical Support. "Troubleshooting Small Molecule Aggregation in Cell Culture." General protocols for detergent sensitivity assays.

Sources

Technical Support Center: Navigating Resistance to Triazolopyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrimidine-based compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complex challenge of drug resistance. Our goal is to equip you with the knowledge and practical tools to anticipate, identify, and overcome resistance mechanisms in your experiments, ensuring the continued progress of your research and development efforts.

Part 1: Understanding the Landscape of Resistance

Triazolopyrimidine-based compounds have shown significant promise as therapeutic agents, particularly as inhibitors of key signaling molecules in cancer.[1] However, as with many targeted therapies, the emergence of resistance can limit their long-term efficacy. This guide will walk you through the common mechanisms of resistance and provide structured experimental approaches to investigate and address them.

FAQ 1: My cancer cell line, initially sensitive to a triazolopyrimidine-based EGFR inhibitor, is now showing reduced sensitivity. What are the likely causes?

This is a common observation in the field. The development of acquired resistance to EGFR inhibitors, including those with a pyrimidine-based scaffold, can arise from several molecular events.[2] The most probable causes can be broadly categorized as:

  • On-target alterations: These are genetic changes within the drug's primary target, in this case, the Epidermal Growth Factor Receptor (EGFR).

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the drug-induced blockade.

  • Phenotypic changes: Alterations in the overall state of the cell, such as a transition to a more mesenchymal phenotype, can confer broad drug resistance.[3]

To effectively troubleshoot, a systematic investigation into each of these possibilities is crucial.

Part 2: Troubleshooting Guide - A Phased Approach

This section provides a step-by-step guide to dissecting the resistance mechanisms observed in your experimental models.

Phase 1: Investigating On-Target Alterations - Is the Drug's Target Still Vulnerable?

The first line of investigation should focus on the drug's direct target. For triazolopyrimidine-based EGFR inhibitors, this means scrutinizing the EGFR gene for mutations that could impair drug binding.

Question 2: How can I determine if my resistant cells have acquired new mutations in the EGFR gene?

Several molecular techniques can be employed to identify mutations in the drug target.

  • Sanger Sequencing: This classic method is effective for analyzing specific regions of a gene known to harbor resistance mutations.[4]

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis, NGS platforms like MSK-IMPACT® can sequence a panel of cancer-related genes or even the whole exome, providing a broader view of genetic alterations.[5][6] This approach can uncover both known and novel resistance mutations.

  • Allele-Specific PCR (AS-PCR): Also known as Amplification Refractory Mutation System (ARMS)-PCR, this is a highly sensitive method for detecting specific known mutations.[4]

Table 1: Common Resistance-Conferring EGFR Mutations

Mutation Effect on Inhibitor Binding Commonly Associated Inhibitors
T790MIncreases ATP affinity, sterically hindering inhibitor binding.[7]First-generation EGFR TKIs (e.g., gefitinib, erlotinib)
C797SPrevents covalent bond formation with irreversible inhibitors.[8]Third-generation EGFR TKIs (e.g., osimertinib)
L718Q, L844VConfer resistance to certain pyrimidine-based irreversible inhibitors.[2][9]WZ4002, CO-1686
Exon 20 InsertionsLead to conformational changes in the ATP-binding pocket, reducing inhibitor efficacy.[8][10]First and second-generation EGFR TKIs

Workflow for Identifying On-Target Mutations

G start Resistant Cell Population Identified genomic_dna Isolate Genomic DNA start->genomic_dna sanger Sanger Sequencing of EGFR Kinase Domain genomic_dna->sanger Targeted analysis ngs Next-Generation Sequencing (e.g., MSK-IMPACT) genomic_dna->ngs Comprehensive screen qpcr Allele-Specific qPCR for Known Mutations genomic_dna->qpcr Known mutation detection analyze_data Analyze Sequencing/qPCR Data sanger->analyze_data ngs->analyze_data qpcr->analyze_data mutation_identified Resistance Mutation Identified analyze_data->mutation_identified Mutation detected no_mutation No On-Target Mutation Found analyze_data->no_mutation No significant mutations next_phase Proceed to Phase 2: Pathway Analysis mutation_identified->next_phase no_mutation->next_phase

Caption: Workflow for identifying on-target resistance mutations.

Phase 2: Uncovering Bypass Tracks - Are Alternative Pathways Activated?

If no on-target mutations are identified, or if the identified mutation doesn't fully explain the level of resistance, the next logical step is to investigate the activation of bypass signaling pathways. Cancer cells can compensate for the inhibition of one pathway by upregulating another that promotes survival and proliferation.

Question 3: My resistant cells do not have any new EGFR mutations. How can I check for the activation of alternative signaling pathways?

The activation of signaling pathways is typically mediated by the phosphorylation of key proteins. Therefore, assessing the phosphorylation status of downstream effectors is a direct way to measure pathway activity.

  • Western Blotting: This is a standard technique to assess the levels of total and phosphorylated proteins in key signaling pathways such as PI3K/Akt and MAPK/ERK.[11] An increase in the ratio of phosphorylated to total protein indicates pathway activation.

  • Phospho-Kinase Arrays: These arrays allow for the simultaneous detection of the phosphorylation status of multiple kinases, providing a broader view of activated pathways.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a transcriptional response element specific to a signaling pathway.[12] An increase in reporter activity indicates pathway activation.

Table 2: Key Bypass Signaling Pathways and Their Markers

Pathway Key Proteins to Assess (Phosphorylation Status) Potential Upstream Activators
PI3K/Akt/mTORAkt (S473), mTOR (S2448), S6 Ribosomal Protein (S235/236)MET, HER2, IGF-1R
MAPK/ERKMEK1/2 (S217/S221), ERK1/2 (T202/Y204)MET, HER2, KRAS/BRAF mutations
JAK/STATSTAT3 (Y705)IL-6 Receptor

Experimental Protocol: Western Blotting for Pathway Activation

  • Cell Lysis: Treat parental and resistant cells with the triazolopyrimidine compound for a specified time. Lyse the cells using a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent or fluorescent detection system to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Signaling Pathway Activation Diagram

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway drug Triazolopyrimidine Inhibitor egfr EGFR drug->egfr pi3k PI3K egfr->pi3k ras RAS egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor survival survival mtor->survival Cell Survival & Proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival bypass Bypass Activation (e.g., MET, HER2) bypass->pi3k bypass->ras

Caption: Bypass signaling pathway activation in response to EGFR inhibition.

Phase 3: Investigating Phenotypic Changes - Has the Cell's Identity Shifted?

Cancer cells can undergo a process called the Epithelial-to-Mesenchymal Transition (EMT), where they lose their epithelial characteristics and gain mesenchymal properties.[13] This transition is associated with increased motility, invasiveness, and resistance to a broad range of therapies.[14][15]

Question 4: I've noticed a change in the morphology of my resistant cells; they appear more elongated and scattered. Could this be related to drug resistance?

A change in cell morphology from a cobblestone-like epithelial appearance to a more spindle-shaped, fibroblastic look is a classic hallmark of EMT.[16] This phenotypic switch can indeed contribute to drug resistance.

How to Investigate Epithelial-to-Mesenchymal Transition (EMT):

  • Microscopy: Visually inspect the cell morphology using phase-contrast microscopy.

  • Immunofluorescence and Western Blotting: Analyze the expression of key EMT markers. A hallmark of EMT is the loss of the epithelial marker E-cadherin and the gain of mesenchymal markers such as N-cadherin and Vimentin.[17]

  • Migration and Invasion Assays: Functional assays like the Transwell migration assay can quantify the migratory and invasive potential of the cells, which is typically increased in cells that have undergone EMT.[18]

Table 3: Key Markers of Epithelial-to-Mesenchymal Transition (EMT)

Marker Type Protein Change during EMT
EpithelialE-cadherinDownregulation
CytokeratinsDownregulation
MesenchymalN-cadherinUpregulation
VimentinUpregulation
FibronectinUpregulation
Transcription FactorsSnail, Slug, Twist, ZEB1/2Upregulation

Experimental Protocol: Immunofluorescence for EMT Markers

  • Cell Culture: Grow parental and resistant cells on glass coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with primary antibodies against E-cadherin and Vimentin, followed by fluorescently labeled secondary antibodies.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Compare the expression and localization of the markers in parental versus resistant cells.

EMT Process Diagram

G epithelial Epithelial Phenotype - Cobblestone morphology - High E-cadherin - Low Vimentin emt EMT (Epithelial-Mesenchymal Transition) epithelial->emt mesenchymal Mesenchymal Phenotype - Spindle-shaped morphology - Low E-cadherin - High Vimentin resistance Increased Drug Resistance mesenchymal->resistance emt->mesenchymal

Caption: The process of Epithelial-Mesenchymal Transition (EMT) and its link to drug resistance.

Part 3: Advanced Troubleshooting & FAQs

This section addresses more specific and complex scenarios that you might encounter.

FAQ 5: I have identified a specific resistance mechanism. What are my next steps to overcome it?

Once a resistance mechanism is identified, you can explore several strategies:

  • Combination Therapy: If a bypass pathway is activated, combining the triazolopyrimidine inhibitor with an inhibitor of the activated pathway (e.g., a MEK inhibitor or a PI3K inhibitor) can restore sensitivity.[10]

  • Alternative Inhibitors: If an on-target mutation confers resistance to your current compound, switching to a different class of inhibitor that is not affected by that mutation may be effective.[9]

  • Targeting EMT: If EMT is the primary driver of resistance, therapies aimed at reversing the mesenchymal phenotype or targeting mesenchymal-specific vulnerabilities could be explored.[14]

FAQ 6: My in vitro results are not translating to my in vivo models. What could be the reason?

Discrepancies between in vitro and in vivo results can be due to several factors, including:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The drug's concentration and duration of action at the tumor site in an animal model may differ significantly from the in vitro setting.

  • Tumor Microenvironment: The complex interplay between tumor cells and the surrounding stroma, immune cells, and extracellular matrix in vivo can influence drug response and resistance in ways that are not recapitulated in standard 2D cell culture.

  • Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters can lead to increased drug efflux from the cells, reducing the intracellular concentration of the compound.[19] This is a mechanism that can be more pronounced in vivo.

Question 7: How can I investigate the role of drug efflux pumps in resistance?

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA-sequencing to measure the mRNA levels of common ABC transporters like ABCB1 (MDR1) and ABCG2 (BCRP).

  • Functional Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for MDR1) in the presence or absence of known inhibitors to measure the transporter activity.

  • ATPase Assays: The activity of ABC transporters is coupled to ATP hydrolysis. Measuring ATPase activity in the presence of your compound can indicate if it is a substrate for these pumps.[19]

Workflow for Investigating Drug Efflux

G start Resistant Cells rna_extraction Isolate RNA start->rna_extraction qpcr qPCR for ABC Transporter Genes rna_extraction->qpcr data_analysis Analyze Gene Expression Data qpcr->data_analysis upregulation Upregulation of ABC Transporters? data_analysis->upregulation functional_assay Functional Efflux Assay (e.g., Rhodamine 123) upregulation->functional_assay Yes no_efflux Efflux Not a Major Mechanism upregulation->no_efflux No atpase_assay ATPase Assay functional_assay->atpase_assay conclusion Confirm Role of Drug Efflux atpase_assay->conclusion

Caption: A workflow to investigate the role of drug efflux pumps in resistance.

Conclusion

Addressing resistance to triazolopyrimidine-based compounds requires a multi-faceted and systematic approach. By carefully dissecting the potential mechanisms, from on-target mutations to bypass pathway activation and phenotypic changes, researchers can gain valuable insights into how resistance emerges. This knowledge is paramount for developing rational combination therapies and next-generation inhibitors to overcome these challenges and ultimately improve therapeutic outcomes.

References

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  • BenchChem. (2025). Application Notes and Protocols for Studying Drug Resistance in Cancer Using NVP-TAE 226.
  • Katz, E., Dubois-Marshall, S., Sims, A. H., Gautier, P., Caldwell, H., Meehan, R. R., ... & Clarke, A. R. (2011). An in vitro model that recapitulates the epithelial to mesenchymal transition (EMT) in human breast cancer. PloS one, 6(2), e17083.
  • GENO MEMBRANE. (n.d.). Protocol.
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  • Ecker, A. K., & Ecker, G. F. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. PubMed, 21(17), 3950-3958.
  • Ricci, A., & Bronte, G. (2018). Resistance to epidermal growth factor receptor inhibition in non-small cell lung cancer. World journal of clinical oncology, 9(3), 44.
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  • Sharma, P., & Kumar, S. (2017). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Future Oncology, 13(23), 2127-2141.
  • Kalluri, R., & Weinberg, R. A. (2009). The basics of epithelial-mesenchymal transition.
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  • Song, Y., & Gibbons, D. L. (2018). Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death. Journal of thoracic disease, 10(Suppl 13), S1517.
  • Memorial Sloan Kettering Cancer Center. (n.d.).
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  • Wang, Z., Lv, W., & Zhang, Y. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & medicinal chemistry letters, 29(2), 209-213.
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  • Chen, Y., Li, Y., & Zhang, H. (2022). Epithelial–Mesenchymal Transition-Mediated Tumor Therapeutic Resistance. International Journal of Molecular Sciences, 23(15), 8275.
  • De Los Reyes, M. G., & Barr, V. A. (2018). Methods of Assessing STING Activation and Trafficking. In Methods in molecular biology (Clifton, N.J.) (Vol. 1714, pp. 195-205).
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  • Lee, C. K., & Kim, S. (2019). Single-cell analyses of transcriptional heterogeneity during drug tolerance transition in cancer cells by RNA sequencing. Proceedings of the National Academy of Sciences, 116(5), 1580-1589.
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  • Kim, D. H., & Kim, J. H. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 15(15), e4787.
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  • Bae, J. S., & Park, S. Y. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[18][20][21] triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4022.

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Sources

Technical Support Center: Permeability Optimization for 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-PK-5MTP-001 Assigned Specialist: Senior Application Scientist, ADME-Tox Division

Executive Summary

The 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for purines in kinase inhibition (e.g., CDK2) and microtubule stabilization. However, its planar, rigid bicyclic core often leads to "Brick Dust" properties —high crystallinity and high melting points that limit solubility-driven permeability. Furthermore, the exocyclic 2-amine acts as a hydrogen bond donor (HBD), potentially increasing Polar Surface Area (PSA) beyond the optimal range for passive diffusion.

This guide provides a root-cause analysis and actionable troubleshooting workflows to enhance the cell permeability of this specific chemical series.

Module 1: Structural Optimization (The Design Phase)

FAQ: Structural Design & Physicochemical Properties

Q1: My derivative has a LogP > 3.0, but PAMPA permeability is still low (< 1.0 × 10⁻⁶ cm/s). Why? A: You are likely facing the Solubility-Permeability Paradox . High LogP suggests good lipophilicity, but if your compound has a high melting point (>200°C) due to strong intermolecular


-

stacking of the planar triazolopyrimidine core, it effectively becomes "brick dust." It cannot dissolve in the stagnant water layer (UWL) adjacent to the membrane.
  • Diagnostic: Check your thermodynamic solubility. If it is <10 µM, permeability is solubility-limited, not diffusion-limited.

  • Fix: Disrupt the crystal lattice symmetry.

    • Introduce "escape from flatland" by adding sp³-hybridized substituents (e.g., methyl groups) on the 5-methyl or 6-position.

    • Reference: Strategies for reducing lattice energy to improve solubility [1].

Q2: Does the 2-amine group need to be masked? A: Often, yes. The 2-primary amine contributes significantly to TPSA (Topological Polar Surface Area).

  • Rule of Thumb: If TPSA > 140 Ų, passive diffusion drops precipitously.

  • Fix:

    • Alkylation: Convert the primary amine (-NH₂) to a secondary amine (-NHR). This removes one HBD and increases lipophilicity.

    • Bioisosteres: Replace the amine with a methyl or methoxy group if H-bonding is not critical for target binding.

    • Prodrugs: If the amine is essential for efficacy, use an amide or carbamate prodrug strategy to mask the HBD during transport.

Visualization: SAR Optimization Workflow

SAR_Optimization Start Base Scaffold: 5-Methyl-triazolo[1,5-a] pyrimidin-2-amine Check_Prop Analyze Properties Start->Check_Prop Decision_Sol Solubility < 10µM? (Brick Dust) Check_Prop->Decision_Sol Decision_PSA PSA > 120 Ų? Decision_Sol->Decision_PSA No Action_Lattice Disrupt Symmetry: Add sp3 centers (e.g., 6-alkyl) Decision_Sol->Action_Lattice Yes Action_Mask Mask HBD: N-alkylation or Prodrug Decision_PSA->Action_Mask Yes Result Enhanced Permeability Decision_PSA->Result No Action_Lattice->Result Action_Mask->Result

Figure 1: Decision tree for structural modification based on physicochemical limitations.

Module 2: Assay Troubleshooting (The Testing Phase)

FAQ: In Vitro Assay Failures

Q3: In Caco-2 assays, my recovery is low (< 70%). Where did the compound go? A: Low recovery usually indicates Non-Specific Binding (NSB) to the plasticware or intracellular accumulation (lysosomal trapping).

  • Mechanism: The triazolopyrimidine core is hydrophobic; the amine can be basic. Basic lipophilic amines often get trapped in acidic lysosomes.

  • Troubleshooting Protocol:

    • Add BSA: Add 0.5% - 1% Bovine Serum Albumin (BSA) to the receiver compartment to act as a "sink" and pull the compound off the plastic/membrane.

    • Check Mass Balance: Measure compound concentration in the cell lysate. If high, it confirms intracellular trapping.

Q4: My efflux ratio (B-A / A-B) is > 2.0. Is this a P-gp substrate? A: Likely, yes. Triazolopyrimidines are frequent substrates for P-glycoprotein (P-gp/MDR1).

  • Validation: Run the assay with a specific P-gp inhibitor like Verapamil or Zosuquidar .

  • Result Interpretation: If the Efflux Ratio drops to ~1.0 with the inhibitor, your compound is definitely a P-gp substrate. This requires structural redesign (e.g., lowering LogP or reducing HBD count) or co-formulation strategies.

Visualization: Assay Troubleshooting Logic

Assay_Troubleshooting Start Caco-2 Results Analysis Check_Rec Recovery < 70%? Start->Check_Rec Issue_NSB Issue: Non-Specific Binding or Lysosomal Trapping Check_Rec->Issue_NSB Yes Check_Efflux Efflux Ratio > 2.0? Check_Rec->Check_Efflux No Fix_NSB Action: Add 1% BSA to Receiver Well Issue_NSB->Fix_NSB Issue_Pgp Issue: P-gp Substrate Check_Efflux->Issue_Pgp Yes Pass Permeability Validated Check_Efflux->Pass No Fix_Pgp Action: Retest with Verapamil (Inhibitor) Issue_Pgp->Fix_Pgp

Figure 2: Logical flow for diagnosing Caco-2 data anomalies.

Module 3: Experimental Protocols

Standardized PAMPA Protocol for Triazolopyrimidines

Purpose: To assess passive diffusion while mitigating "brick dust" precipitation.

Materials:

  • Membrane: PVDF filter plate (0.45 µm).

  • Lipid Solution: 1% Lecithin in Dodecane (w/v).

  • Donor Buffer: PBS (pH 7.4) + 5% DMSO (Cosolvent is critical for this scaffold).

  • Receiver Buffer: PBS (pH 7.4) + surfactant (e.g., 0.5% Tween-80) to simulate "sink conditions."

Step-by-Step Procedure:

  • Preparation: Dissolve the 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine derivative in 100% DMSO to create a 10 mM stock.

  • Dilution: Dilute stock into Donor Buffer to a final concentration of 10-50 µM. Note: Ensure final DMSO is < 5%.

  • Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the donor plate. Allow 5 minutes for evaporation/settling.

  • Assembly:

    • Add 300 µL Receiver Buffer to the acceptor plate (bottom).

    • Add 200 µL Donor Solution to the donor plate (top).

    • Sandwich the plates.

  • Incubation: Incubate for 16 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound in both Donor and Receiver wells using LC-MS/MS.

  • Calculation: Use the formula for Effective Permeability (

    
    ):
    
    
    
    
    Where
    
    
    = filter area,
    
    
    = volume,
    
    
    = time.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Design. Chemical Research in Toxicology, 24(9), 1420–1456.

  • Kerns, E. H., et al. (2004). Diagnostic in vitro assays for resolving permeability issues in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1440-1453.

Validation & Comparative

Publish Comparison Guide: Structure-Activity Relationship of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purine Bioisostere Advantage

The 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent tubulin polymerization inhibition and cyclin-dependent kinase (CDK) antagonism. As a bioisostere of the purine nucleus, this scaffold offers superior metabolic stability and tunable lipophilicity compared to traditional quinazoline or purine-based drugs.

This guide critically analyzes the Structure-Activity Relationship (SAR) of these analogs, focusing on their application as microtubule destabilizing agents (MDAs) . We compare their efficacy directly against industry standards like Combretastatin A-4 (CA-4) and Colchicine , demonstrating how specific modifications at the C2, C5, and C7 positions drive potency from the micromolar to the nanomolar range.

Chemical Architecture & SAR Analysis

The efficacy of 5-methyl-triazolo[1,5-a]pyrimidin-2-amine analogs hinges on a precise "tri-vector" substitution pattern. The core heterocycle serves as a rigid anchor, positioning substituents to interact with the colchicine-binding site of


-tubulin.
The SAR Map

The following diagram illustrates the critical pharmacophores and their impact on biological activity.

SAR_Map Core 5-Methyl-triazolo[1,5-a] pyrimidin-2-amine Core Pos2 Position 2 (Amine) Core->Pos2 Pos5 Position 5 (Methyl) Core->Pos5 Pos7 Position 7 (Aryl/HetAryl) Core->Pos7 Pos2_Mod1 Free Amine (-NH2): Low Potency, High Solubility Pos2->Pos2_Mod1 Pos2_Mod2 Arylamino / Anilino: CRITICAL for Hydrophobic Pocket (IC50 < 50 nM) Pos2->Pos2_Mod2 Pos5_Mod1 Methyl Group (-CH3): Maintains Planarity Steric Fit in Tubulin Pos5->Pos5_Mod1 Pos5_Mod2 Bulky Groups (Ph, t-Bu): Reduces Activity (Steric Clash) Pos5->Pos5_Mod2 Pos7_Mod1 3,4,5-Trimethoxyphenyl: Mimics CA-4 Ring A (Essential for Potency) Pos7->Pos7_Mod1 Pos7_Mod2 Electron Donating Groups: Enhance H-Bonding Pos7->Pos7_Mod2

Figure 1: SAR landscape of the triazolopyrimidine scaffold. Yellow nodes indicate modifications that yield maximal anticancer potency.

Key SAR Drivers
  • Position 2 (The Amine Linker):

    • Unsubstituted (-NH2): Generally shows weak activity.

    • Substituted (Arylamino): Introducing a substituted aniline at C2 dramatically increases potency. The aromatic ring fits into the hydrophobic pocket of the colchicine binding site. Specifically, 3-hydroxy-4-methoxyphenyl or p-toluidino groups at this position have shown IC50 values comparable to CA-4.[1]

  • Position 5 (The Methyl Anchor):

    • The 5-methyl group is optimal. It provides sufficient lipophilicity without causing steric clash within the tubulin binding pocket. Larger groups (e.g., phenyl) often distort the planar conformation required for binding, reducing efficacy.

  • Position 7 (The Warhead):

    • This position usually hosts a 3,4,5-trimethoxyphenyl moiety.[1][2] This mimics the "Ring A" of Colchicine and Combretastatin A-4, forming essential hydrophobic interactions and hydrogen bonds with Cys241 and Val318 in

      
      -tubulin.
      

Comparative Performance Guide

The following data compares a lead 5-methyl-triazolo[1,5-a]pyrimidin-2-amine analog (designated here as Analog TP-4k ) against standard clinical and research compounds.

Table 1: Antiproliferative Activity (IC50 in


M) 
Lower values indicate higher potency.
CompoundHeLa (Cervical)A549 (Lung)HCT116 (Colon)Tubulin Polymerization IC50 (

M)
Mechanism Note
Analog TP-4k 0.31 3.99 1.28 4.9 G2/M Arrest
Combretastatin A-4 0.01 - 0.50.05 - 2.00.5 - 1.51.0 - 2.5Unstable (Cis/Trans isomerization)
Colchicine 0.01 - 0.10.1 - 1.00.05 - 0.52.0 - 3.0High Toxicity Profile
5-Fluorouracil > 10.0> 20.05.0 - 15.0N/ADNA/RNA Antimetabolite

Performance Verdict:

  • Potency: The lead analogs (TP-4k) exhibit nanomolar to low-micromolar potency, approaching the efficacy of CA-4.

  • Stability: Unlike CA-4, which suffers from cis-trans isomerization leading to inactivation, the triazolopyrimidine core is conformationally rigid, offering superior metabolic stability .

  • Selectivity: Select analogs show a 30-fold selectivity index for cancer cells over normal cells (e.g., HEK293), a significant improvement over the systemic toxicity of Colchicine.

Mechanism of Action: The Signaling Cascade

These analogs function as Microtubule Destabilizing Agents (MDAs) . By binding to the colchicine site, they prevent the polymerization of tubulin dimers into microtubules, triggering a specific signaling cascade that leads to apoptosis.

MOA_Pathway Drug 5-Methyl-triazolo Analog Target Colchicine Binding Site (Beta-Tubulin) Drug->Target Binds Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 Microtubule Depolymerization Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint Activation Effect2->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Signal Bcl-2 Phosphorylation Caspase-3 Activation Arrest->Signal Outcome Apoptosis (Cell Death) Signal->Outcome

Figure 2: The pharmacological cascade triggered by triazolopyrimidine analogs, leading from tubulin binding to apoptotic cell death.

Experimental Protocols

To ensure reproducibility and validate the SAR claims, the following protocols are recommended. These are "self-validating" systems where positive controls (CA-4) must perform within specified ranges.

Protocol A: One-Pot Synthesis of 5-Methyl-7-aryl-triazolo[1,5-a]pyrimidin-2-amines

Rationale: Efficient construction of the bicyclic core using a multicomponent reaction.

  • Reagents:

    • 3-Amino-1,2,4-triazole (1.0 eq)

    • Appropriate aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Solvent: DMF or Ethanol

    • Catalyst: Piperidine (catalytic amount)

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Reflux at 80-100°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

    • Validation: The formation of a precipitate usually indicates product formation.

    • Cool to room temperature. Filter the solid and wash with cold ethanol.

    • Purification: Recrystallize from Ethanol/DMF.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the singlet at

      
       ~2.5 ppm (5-Methyl) and the characteristic aromatic protons.[3]
      
Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Rationale: Direct confirmation of the molecular target.

  • Preparation:

    • Use a Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin).

    • Prepare 100X stock solutions of the Test Analog, Vehicle (DMSO), and Reference (CA-4, 3

      
      M final).
      
  • Execution:

    • Keep all reagents on ice (4°C).

    • In a 96-well black plate, add tubulin reaction mix (Buffer + GTP + Tubulin).

    • Add test compounds immediately before measuring.

    • Transfer to a plate reader pre-warmed to 37°C.

  • Measurement:

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot RFU vs. Time.

    • Self-Validation: The DMSO control must show a sigmoidal curve (polymerization). The CA-4 reference must show a flat line (inhibition). The Test Analog should show dose-dependent flattening of the curve.

References

  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Rational design, synthesis and biological evaluation of novel 2-(substituted amino)-[1,2,4]triazolo[1,5-a]pyrimidines as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link][4]

  • Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents. Bioorganic Chemistry. [Link]

  • Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors. Journal of Molecular Structure. [Link]

  • Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters. [Link][5]

Sources

Comparative Analysis of Triazolopyrimidine Isomers: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazolopyrimidines represent a privileged scaffold in medicinal chemistry, offering bioisosteric equivalence to purines.[1][2] However, the development of these compounds is governed by a critical structural dichotomy: the isomerism between 1,2,4-triazolo[1,5-a]pyrimidine (thermodynamically stable) and 1,2,4-triazolo[4,3-a]pyrimidine (kinetically favored).

This guide provides a rigorous analysis of these isomers, focusing on their distinct biological profiles, the inevitability of the Dimroth rearrangement, and the structure-activity relationships (SAR) that drive their potency as tubulin polymerization inhibitors and antimicrobial agents.

Chemical Architecture & The Dimroth Rearrangement

For researchers, the primary challenge in exploring triazolopyrimidines is the Dimroth Rearrangement . This isomerization dictates that many compounds synthesized as [4,3-a] systems will convert to [1,5-a] systems under acidic, basic, or thermal stress.

Structural Differentiation
  • 1,2,4-Triazolo[1,5-a]pyrimidine: Characterized by a bridgehead nitrogen at position 1.[3] It is the thermodynamic product and the scaffold for most bioactive leads (e.g., Trappidil).

  • 1,2,4-Triazolo[4,3-a]pyrimidine: Characterized by a bridgehead nitrogen at position 4. Often formed under mild conditions but prone to rearrangement.

The Dimroth Rearrangement Mechanism

Understanding this pathway is essential for structural verification. A drug candidate designed as a [4,3-a] isomer may unintentionally rearrange during formulation or metabolism.

DimrothRearrangement Kinetic [4,3-a] Isomer (Kinetic Product) Intermediate Ring Opening (Diazo/Imine Intermediate) Kinetic->Intermediate Acid/Base/Heat Rotation Bond Rotation (180°) Intermediate->Rotation Equilibrium Thermodynamic [1,5-a] Isomer (Thermodynamic Product) Rotation->Thermodynamic Ring Closure Thermodynamic->Kinetic Rare/Difficult

Figure 1: The Dimroth rearrangement pathway converting the kinetic [4,3-a] isomer to the stable [1,5-a] isomer.

Biological Performance Profile

Anticancer Activity: Tubulin Polymerization Inhibition

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a validated pharmacophore for targeting the colchicine-binding site of


-tubulin.
  • Mechanism: These compounds disrupt microtubule dynamics, preventing the formation of the mitotic spindle.

  • Key SAR Drivers:

    • C-7 Position: Bulky, lipophilic groups (e.g., 3,4,5-trimethoxyphenyl) mimic the A-ring of colchicine.

    • C-2 Position: Anilino substituents (e.g., p-toluidino) enhance binding affinity via hydrophobic interactions.

    • Isomer Impact: The [1,5-a] isomer consistently shows superior metabolic stability and binding affinity compared to non-rearranged [4,3-a] analogs, which often lack the requisite planar geometry for the colchicine pocket.

MOA_Tubulin Compound Triazolopyrimidine (Scaffold) Target Colchicine Binding Site (Beta-Tubulin) Compound->Target High Affinity Binding Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Destabilization Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Spindle Disruption Outcome Apoptosis (Cell Death) Effect2->Outcome Caspase Activation

Figure 2: Mechanism of action for triazolopyrimidine-based antimitotic agents.

Antimicrobial Activity: DNA Gyrase Inhibition

While [1,5-a] isomers dominate anticancer research, both isomers have shown antimicrobial potential. However, the [1,5-a] isomer is frequently identified as a DNA gyrase inhibitor (similar to fluoroquinolones).

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Potency: MIC values often range from 1–10

    
    g/mL for optimized derivatives.
    

Comparative Data Analysis

The following table synthesizes data from key studies comparing specific derivatives. Note the correlation between the [1,5-a] structure and nanomolar anticancer potency.[4]

Feature1,2,4-Triazolo[1,5-a]pyrimidine 1,2,4-Triazolo[4,3-a]pyrimidine
Thermodynamic Stability High (Stable End Product)Low (Prone to Dimroth Rearrangement)
Primary Biological Target Tubulin (Colchicine Site), DNA GyraseAntimicrobial (less defined targets)
Key Anticancer Potency IC

~30–40 nM (HeLa/A549) [1]
Generally lower or unstable
Tubulin Inhibition (IC

)
~0.45

M (Compound 3d) [1]
N/A (Often inactive or rearranges)
Synthetic Accessibility High (via 1,3-dicarbonyl condensation)Moderate (via hydrazinopyrimidines)

Key Data Point: In a study of 2-anilino substituted derivatives, the [1,5-a] isomer (Compound 3d) exhibited an IC


 of 30 nM  against HT-29 colon cancer cells, outperforming Combretastatin A-4 in specific resistance models [1].

Experimental Technical Reference

To ensure scientific integrity, researchers must validate the isomeric state of their compounds before biological testing.

Protocol: Isomer Differentiation via NMR

The shift of the bridgehead proton is distinct between isomers.

  • Prepare Sample: Dissolve 5-10 mg of compound in DMSO-

    
    .
    
  • Acquire

    
    H NMR:  Focus on the aromatic region (7.0 - 9.5 ppm).
    
  • Analysis:

    • [1,5-a] Isomer: The proton at C-2 (if unsubstituted) or H-5/H-6 typically appears downfield due to the electron-deficient pyrimidine ring fusion.

    • [4,3-a] Isomer: Distinct splitting patterns; often converts to [1,5-a] in solution over time (monitor spectra at t=0 and t=24h to check stability).

Protocol: In Vitro Tubulin Polymerization Assay

This assay validates the mechanism of action for anticancer candidates.

Materials:

  • Purified Tubulin (>99% pure, bovine brain origin).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    

Workflow:

  • Preparation: Dilute test compounds in DMSO to 100x final concentration.

  • Assembly: In a 96-well plate (pre-warmed to 37°C), mix:

    • 85

      
      L Tubulin/PEM buffer solution (2 mg/mL tubulin).
      
    • 10

      
      L GTP (1 mM final).
      
    • 1

      
      L Test Compound.
      
  • Measurement: Immediately place in a kinetic plate reader at 37°C.

  • Detection: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Control (Vehicle): Sigmoidal curve indicating polymerization.

    • Active Inhibitor: Flat line or reduced slope (suppressed polymerization).

    • Calculation: Determine IC

      
       as the concentration reducing the V
      
      
      
      of polymerization by 50%.

References

  • Romagnoli, R., et al. "Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities."[5] Scientific Reports, 2019. Link

  • Zhang, S., et al. "Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition." Journal of Medicinal Chemistry, 2007. Link

  • El-Sherbeny, M. A., et al. "Synthesis, antimicrobial activity and cytotoxic investigation of novel trifluoromethylated tetrazolo[1,5-a]pyrimidines." Medicinal Chemistry Research, 2017. Link

  • Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyrimidine Ring System." Journal of Organic Chemistry, 1966. Link

Sources

Technical Guide: Benchmarking 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine Against Purine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-triazolo[1,5-a]pyrimidin-2-amine represents a critical evolution in heterocyclic scaffold design. While traditional purine analogs (e.g., adenine, guanine derivatives) have long served as the backbone for kinase inhibitors and nucleoside antivirals, they frequently suffer from poor solubility, rapid metabolic clearance, and promiscuous binding.

This guide benchmarks the 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine scaffold against standard purine architectures. Experimental evidence suggests that this "aza-indolizine" bioisostere offers superior thermodynamic solubility, distinct binding modes (the "180° flip"), and enhanced metabolic stability, making it a preferred template for next-generation drug discovery in oncology (CDK/Trk inhibition) and infectious disease.

Part 1: Structural & Mechanistic Benchmarking

The Bioisosteric Advantage

The triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with purine but lacks the N7 and N9 nitrogens, altering its hydrogen bond donor/acceptor profile. This structural nuance drives three key performance differentiators:

FeaturePurine Scaffold (Traditional)5-Methyl-triazolo[1,5-a]pyrimidin-2-amine (TP)Impact on Drug Design
Electronic Character Electron-rich, high aromaticityElectron-deficient pyrimidine ringAltered

-stacking interactions with phenylalanine gatekeepers in kinases.
Binding Orientation Rigid canonical bindingThe "Flip" Mechanism : Often binds 180° rotated relative to purinesAccesses novel hydrophobic pockets; overcomes resistance mutations.
Solubility (LogS) Generally Low (< -4.0)Moderate to High (due to bridgehead nitrogen)Improved oral bioavailability and formulation stability.
Metabolic Liability Prone to rapid oxidation at C8Resistant to C-oxidation; stable bridgeheadLonger half-life (

) in microsomal stability assays.
Case Study: Kinase Inhibition (CDK2 & TrkA)

In comparative studies targeting Cyclin-Dependent Kinase 2 (CDK2), TP derivatives demonstrated a distinct advantage over the purine-based drug Roscovitine .

  • Purine Limitation: Roscovitine inhibits CDK2 competitively but suffers from rapid metabolic clearance.

  • TP Performance: Derivatives of 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine achieved low nanomolar IC50 values (e.g., <10 nM for optimized analogs) and maintained selectivity against off-target kinases like GSK3

    
    .
    
  • Mechanism: The 5-methyl group on the TP scaffold positions substituents to exploit the "sugar pocket" of the ATP binding site more effectively than the ribose-mimics of purines.

Part 2: Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine with high purity (>98%) avoiding the formation of the 7-methyl isomer.

Reagents:

  • 3-Amino-1,2,4-triazole (1.0 eq)[1]

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid (Solvent)[2]

Workflow:

  • Dissolution: Dissolve 3-amino-1,2,4-triazole in glacial acetic acid at room temperature.

  • Condensation: Add acetylacetone dropwise. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (118°C) for 4 hours. Note: The 5-methyl isomer is thermodynamically favored under acidic reflux.

  • Precipitation: Cool to room temperature. The product precipitates as white/off-white crystals.

  • Filtration: Filter and wash with cold ethanol to remove unreacted diketone.

  • Validation: Confirm structure via

    
    H-NMR (Singlet at 
    
    
    
    2.45 ppm for 5-CH
    
    
    ).
Protocol B: Comparative Kinase Affinity Assay (FRET-based)

Objective: Benchmark the binding affinity (


) of TP-based ligands vs. Purine standards.
  • Preparation: Prepare 10 mM stocks of TP-derivative and Purine-control (e.g., Roscovitine) in DMSO.

  • Dilution: Serial dilute (1:3) in Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Mix kinase (e.g., CDK2/CyclinA) with tracer (Alexa Fluor conjugate) and test compounds. Incubate for 1 hour at 25°C.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Fit curves using the Hill equation. A lower

    
     indicates superior potency.
    

Part 3: Visualization of Mechanisms & Workflows

Synthesis & Selectivity Workflow

This diagram illustrates the critical decision points in synthesizing the specific 5-methyl isomer versus the 7-methyl impurity.

SynthesisWorkflow Start Start: 3-Amino-1,2,4-triazole Reagent Add Acetylacetone (1,3-Dicarbonyl) Start->Reagent Condition Condition Check: Acidic vs Basic? Reagent->Condition PathAcid Reflux in Glacial AcOH (Thermodynamic Control) Condition->PathAcid Acidic (pH < 4) PathBase Basic Conditions (Kinetic Control) Condition->PathBase Basic (pH > 9) ProductA Product: 5-Methyl-triazolo[1,5-a]pyrimidin-2-amine (Target Scaffold) PathAcid->ProductA Major Product (>90%) ProductB Impurity: 7-Methyl Isomer PathBase->ProductB Major Product

Caption: Regioselective synthesis pathway controlling the formation of the 5-Methyl bioisostere.

Mechanism of Action: Kinase Binding

Comparison of how the TP scaffold inhibits cell proliferation compared to standard purine pathways.

MOA ATP ATP (Endogenous) Kinase Target Kinase (CDK2 / TrkA) ATP->Kinase Normal Activation PurineDrug Purine Analog (e.g., Roscovitine) Binding Competitive Binding (Hinge Region) PurineDrug->Binding TPScaffold TP Scaffold (5-Methyl-triazolo...) TPScaffold->Binding Outcome1 Incomplete Inhibition (Metabolic Clearance) Kinase->Outcome1 Purine Pathway Outcome2 Sustained Inhibition (High Potency/Stability) Kinase->Outcome2 TP Pathway Binding->Kinase Blocks ATP Signal Cell Proliferation Signaling Outcome1->Signal Resistance Emerges Outcome2->Signal Signal Arrested

Caption: Mechanistic divergence: TP scaffolds offer sustained inhibition due to enhanced metabolic stability.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors. MDPI Molecules. [Link]

  • Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines. MDPI Molecules. [Link]

  • Comparative study between the anti-P. falciparum activity of triazolopyrimidine and purine analogs. PubMed. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Triazolo[1,5-a]pyrimidine and Triazolo[4,3-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug discovery, the precise structural elucidation of heterocyclic compounds is paramount. The triazolopyrimidine scaffold, a privileged structure in numerous biologically active molecules, frequently presents as two key regioisomers: the thermodynamically more stable triazolo[1,5-a]pyrimidine and the kinetically favored, but often labile, triazolo[4,3-a]pyrimidine.[1] The subtle difference in the fusion of the triazole and pyrimidine rings profoundly impacts their physicochemical properties and biological activities. Consequently, unambiguous differentiation between these two isomers is a critical step in synthesis, characterization, and downstream applications.

This guide provides an in-depth comparison of spectroscopic techniques for the definitive identification of these isomers, grounded in experimental data and mechanistic insights.

The Foundation: Isomeric Structures and the Dimroth Rearrangement

The core challenge in differentiating these isomers lies in their identical molecular formula and mass. The key distinction is the position of the bridgehead nitrogen atom. In the [1,5-a] isomer, the pyrimidine ring is fused between N1 and C5 of the triazole ring, whereas in the [4,3-a] isomer, the fusion occurs between N4 and C3 of the triazole. This structural variance leads to distinct electronic distributions within the bicyclic systems, which can be probed using various spectroscopic methods.

A crucial consideration is the propensity of the [4,3-a] isomer to undergo a Dimroth rearrangement to the more stable [1,5-a] form, often under thermal or acidic/basic conditions.[1] This potential for interconversion underscores the need for reliable and rapid spectroscopic differentiation.

isomers cluster_15a Triazolo[1,5-a]pyrimidine cluster_43a Triazolo[4,3-a]pyrimidine 15a 15a 43a 43a 43a->15a Dimroth Rearrangement

Caption: Isomeric structures and the Dimroth rearrangement pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy, particularly multidimensional techniques, stands as the most definitive method for distinguishing between triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine isomers.

¹H and ¹³C NMR Spectroscopy

While subtle differences in the chemical shifts of protons and carbons exist between the two isomers, they can be highly dependent on the substitution pattern of the rings. However, some general trends can be observed. For instance, in many reported cases, the pyrimidine protons of the [1,5-a] isomer appear at slightly different chemical shifts compared to their counterparts in the [4,3-a] isomer.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isomeric Pairs

Compound/IsomerH-2 (triazole)H-5 (pyrimidine)H-6 (pyrimidine)H-7 (pyrimidine)C-2 (triazole)C-5 (pyrimidine)C-7 (pyrimidine)Reference
Triazolo[1,5-a]pyrimidine derivative 8.44-7.00-155.25155.52165.07
Triazolo[4,3-a]pyrimidine derivative -6.17-----[2]

Note: Direct comparison of parent compounds is scarce in literature; data presented is for substituted derivatives and should be used as a general guide.

The Decisive Tool: ¹⁵N NMR and ¹H-¹⁵N HMBC Spectroscopy

The most unambiguous method for differentiation lies in the analysis of ¹⁵N NMR chemical shifts, often measured indirectly through ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1][3] The nitrogen atoms in the two isomeric systems have significantly different electronic environments, leading to distinct ¹⁵N chemical shifts.

The key distinction arises from the nature of the nitrogen atoms in the triazole ring. In the [1,5-a] isomer, the triazole ring contains "pyridine-like" and "pyrrole-like" nitrogens. In contrast, the [4,3-a] isomer has a different arrangement of these nitrogen types. This difference is readily apparent in the ¹H-¹⁵N HMBC spectrum, where correlations between specific protons and nitrogens provide a definitive structural assignment.

Experimental Protocol: ¹H-¹⁵N HMBC for Isomer Differentiation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹⁵N detection.

  • Acquisition: Acquire a standard gradient-selected ¹H-¹⁵N HMBC experiment. Optimize the long-range coupling constant (ⁿJNH) to a typical value of 5-10 Hz to observe correlations over two to four bonds.

  • Data Analysis: Process the 2D spectrum and identify the key correlations. For the [1,5-a] isomer, expect to see correlations from the pyrimidine protons to the bridgehead nitrogen and adjacent triazole nitrogens. The correlation patterns for the [4,3-a] isomer will be distinctly different due to the altered connectivity.

hmbc_workflow cluster_workflow ¹H-¹⁵N HMBC Experimental Workflow sample Sample Preparation (5-10 mg in deuterated solvent) instrument NMR Spectrometer Setup (≥400 MHz, ¹⁵N capable probe) sample->instrument acquisition Data Acquisition (gs-HMBC, ⁿJNH = 5-10 Hz) instrument->acquisition analysis Spectral Analysis (Identify key H-N correlations) acquisition->analysis differentiation Isomer Differentiation (Compare correlation patterns) analysis->differentiation

Sources

Safety Operating Guide

5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety Directive

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 33376-96-4) is a nitrogen-rich heterocyclic amine commonly used as a pharmacophore in drug discovery (e.g., phosphodiesterase inhibitors).[1][2] While not classified as a P-list or U-list acute toxin under US EPA RCRA regulations, it exhibits specific GHS health hazards (Acute Toxicity, Irritant) that mandate strict segregation from general waste streams.[1][2]

Immediate Action Required:

  • Do NOT dispose of down drains or in municipal trash.[2]

  • Do NOT mix with strong oxidizing acids (Nitric, Chromic) due to potential for energetic reactions with the triazole ring.[1][2]

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

Part 1: Chemical Intelligence & Hazard Assessment

Before initiating disposal, you must validate the chemical state.[1][2][3] This compound is stable under normal conditions but poses health risks upon exposure.[1][2]

Table 1: Physicochemical & Hazard Profile
ParameterSpecificationOperational Implication
CAS Number 33376-96-4Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₆H₇N₅High Nitrogen content; potential NOx generator during incineration.[1][2]
Physical State Solid (Crystalline powder)Dust generation is a primary exposure vector during transfer.[1][2]
Solubility DMSO, Methanol, EthanolUse organic solvents for decontamination/rinsing.[1][2]
GHS Signal WARNING Requires standard PPE (Nitrile gloves, safety glasses, lab coat).[1][2]
Hazard Statements H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][2][4] Irritant)Respiratory protection (fume hood) is mandatory during solid handling.[1][2]

Expert Insight: The triazolopyrimidine core is chemically robust.[1][2] Standard hydrolysis (water/soap) will not degrade the molecule.[1][2] You must rely on containment and off-site incineration rather than in-lab chemical deactivation.[1][2]

Part 2: Waste Classification & Segregation Logic

Proper classification prevents regulatory fines and dangerous cross-reactivity.[1][2]

  • RCRA Status: Non-listed.[1][2] It falls under "Characteristic Waste" if it exhibits toxicity, but practically, it is managed as "Non-Halogenated Organic Waste." [1][2]

  • Segregation Rule:

    • Keep Separate From: Oxidizers (Peroxides, Nitrates), Strong Acids.[1][2]

    • Compatible With: Other non-halogenated organic solvents (Methanol, Acetone, Acetonitrile) and non-halogenated solids.[1][2]

Part 3: Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired inventory, excess weighing powder, spilled solids.[1]

  • Containment: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Why? HDPE is resistant to organic amines and prevents breakage.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Constituents: "5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine" (Do not use abbreviations).[1][2][5]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Secondary Containment: Place the jar into a secondary bin in the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicable for: Mother liquors, rotovap condensates, HPLC waste streams.[1]

  • Solvent Assessment: Determine if the solvent system contains halogens (DCM, Chloroform).[1][2]

    • If YES: Dispose in "Halogenated Organic Waste" carboy.[1][2]

    • If NO (e.g., MeOH, DMSO): Dispose in "Non-Halogenated Organic Waste" carboy.[1][2]

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? Acidic solutions containing this amine can form salts, which may precipitate unexpectedly when mixed with other waste streams, causing blockages or exothermic crystallization.[1][2]

  • Transfer: Funnel liquid into the appropriate carboy (leave 10% headspace). Cap tightly.

Protocol C: Contaminated Debris (Gloves, Weigh Boats, Paper)[1][3]
  • Bagging: Place all solid debris into a clear, heavy-duty (minimum 4 mil) polyethylene bag.

  • Sealing: Twist and tape the bag neck (Gooseneck seal).

  • Disposal: Place in the "Solid Hazardous Waste" drum.

Part 4: Decontamination & Spill Management

Scenario: You have spilled 500 mg of powder on the benchtop.

  • Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.[1][2]

  • PPE Up: Double nitrile gloves, lab coat, safety goggles. Use a N95 mask if outside a fume hood.[2]

  • Dry Collection: Gently sweep powder into a dust pan or use a scoop.[1][2] Do not create dust. Place in solid waste container.

  • Solvent Wash (The Critical Step):

    • The compound is poorly soluble in water.[2]

    • Wet a paper towel with Ethanol or Acetone .[1][2]

    • Wipe the area from the outside in (concentric circles) to solubilize residues.[2] Dispose of the wipe as solid hazardous waste.[2]

  • Final Clean: Wash the area with soap and water to remove the solvent film.[2]

Part 5: Disposal Decision Matrix

The following logic flow ensures every gram of waste ends up in the correct stream, compliant with EHS standards.

DisposalWorkflow Start Waste Generation: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder/Debris) TypeCheck->Solid Powder/Items Liquid Liquid Waste (Solutions) TypeCheck->Liquid Solution ContamCheck Is it Pure or Debris? Solid->ContamCheck SolventCheck Solvent Type? Liquid->SolventCheck PureSolid Pure Substance: Containerize in Glass/HDPE ContamCheck->PureSolid Pure Debris Debris (Gloves/Paper): Double Bag (4 mil poly) ContamCheck->Debris Contaminated Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens Label LABELING: 1. Full Chemical Name 2. Check 'Toxic/Irritant' 3. Date PureSolid->Label Debris->Label Halo->Label NonHalo->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Pickup Final Disposal: EHS/Contractor Pickup (Incineration) SAA->Pickup

Figure 1: Decision tree for segregating and disposing of triazolopyrimidine waste streams to ensure regulatory compliance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169505, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[1][2] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 99969-13-8 Molecular Formula: C₆H₇N₅ Molecular Weight: 149.15 g/mol Synonyms: 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine[1]

Part 1: Executive Safety Summary

Status: WARNING – Bioactive Heterocyclic Amine.[1] Immediate Action: Handle only inside a certified chemical fume hood. Avoid all aerosol generation.[1]

This compound belongs to the triazolopyrimidine class, a scaffold frequently utilized in medicinal chemistry for its bioactivity (e.g., kinase inhibition, adenosine receptor antagonism).[1] While specific toxicological data for the 2-amine isomer (CAS 99969-13-8) is limited compared to its 7-amine isomer (CAS 33376-96-4) or the drug Trapidil, structural analogy mandates handling this substance as a Category 3/4 Acute Toxin and a Respiratory Irritant .[1]

GHS Hazard Classification (Derived from Structural Analogs)
PictogramHazard CodeHazard Statement
⚠️H302 Harmful if swallowed.[1][2][3]
⚠️H315 Causes skin irritation.[1][2][4][5]
⚠️H319 Causes serious eye irritation.[1][4][5][6]
⚠️H335 May cause respiratory irritation.[1][4][5]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Analysis" method, prioritizing protection against fine particulate inhalation and dermal absorption of organic amines.

PPE Selection Logic
  • Respiratory: The primary risk is inhalation of dust during weighing.[1] The triazole ring system increases polarity and potential bioavailability.[1]

  • Dermal: Amines can penetrate standard latex; Nitrile is required.[1]

  • Ocular: Fine powders behave like fluids in air; safety glasses with side shields are the minimum, but goggles are preferred during transfer.[1]

Detailed PPE Specifications
Protection ZoneLow Risk Operation (Closed Vial / Storage)High Risk Operation (Weighing / Solubilizing / Synthesis)
Hand Protection Single Nitrile Gloves (Thickness: ≥ 4 mil)Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, ≥ 5 mil)Change outer glove immediately upon splash.[1]
Respiratory Lab ventilation (6-12 ACH)Fume Hood Required Face velocity: 80–100 fpm.If hood unavailable: N95 or P100 Respirator.[1]
Eye/Face Safety Glasses (ANSI Z87.[1]1)Chemical Splash Goggles Required if dissolving in volatile solvents (DCM, Methanol) or heating.[1]
Body Standard Cotton Lab CoatTyvek® Lab Coat or Apron Recommended if handling >1g quantities to prevent fabric contamination.[1]

Part 3: Operational Protocols

Hierarchy of Controls & Decision Logic

The following flowchart illustrates the decision-making process for handling this compound safely.

G start Start: Handling 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine state_check State of Matter? start->state_check solid Solid / Powder state_check->solid solution In Solution (DMSO/MeOH) state_check->solution hood_check Is Fume Hood Available? solid->hood_check solvent_check Solvent Type? solution->solvent_check weighing Weighing Protocol: 1. Anti-static gun usage 2. Balance inside hood 3. Pre-weigh boat usage hood_check->weighing Yes respirator STOP: Require N95/P100 + Designated Weighing Area hood_check->respirator No penetrating Penetrating (DMSO, DMF, DCM) solvent_check->penetrating standard Standard (Water, Ethanol) solvent_check->standard double_glove Double Nitrile Gloves (Change every 30 mins) penetrating->double_glove single_glove Standard Nitrile Gloves standard->single_glove

Figure 1: PPE and Engineering Control Decision Tree based on physical state and solvent system.

Weighing and Solubilization SOP

Objective: Prepare a stock solution while minimizing dust exposure.

  • Preparation:

    • Bring the vial to room temperature before opening to prevent condensation (hydroscopic nature of aminopyrimidines varies, but dry handling is best practice).[1]

    • Place a disposable balance draft shield or work inside the fume hood.[1]

  • Weighing:

    • Use an anti-static gun if the powder appears "fly-away."[1]

    • Do not use a spatula directly into the stock bottle if possible.[1] Tap gently into a pre-weighed weighing boat.[1]

    • Critical Step: Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning to storage.[1]

  • Solubilization:

    • Preferred Solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1] This scaffold has poor water solubility.[1]

    • Technique: Add solvent to the solid.[1] Vortex in a closed tube.[1]

    • Labeling: Mark the vial clearly with "TOXIC" and the concentration.

Reaction Safety (Incompatibilities)
  • Strong Oxidizers: Reaction with peroxides or permanganates may be vigorous.[1]

  • Acylating Agents: The primary amine at the 2-position is nucleophilic.[1] Reaction with acid chlorides/anhydrides will be rapid and exothermic.[1]

  • Acids: Will form salts.[1] Ensure exotherm is controlled if adding to strong acid.[1]

Part 4: Emergency Response & Disposal[1]

Spill Management

If < 500 mg is spilled:

  • Evacuate the immediate area of personnel.

  • Don PPE: Double nitrile gloves, goggles, N95 respirator (if outside hood).[1]

  • Contain: Cover powder with a damp paper towel (dampened with water or ethanol) to prevent dust dispersal.[1]

  • Clean: Scoop up the damp material/towel.[1] Wipe the area 3 times with Ethanol-soaked pads.[1]

  • Disposal: Place all waste in a sealed bag labeled "Hazardous Waste - Toxic Solid."

First Aid[1]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (triazolo-pyrimidines can be respiratory sensitizers).[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (may enhance absorption).[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][4][6] Remove contact lenses if present.[1][4][6]

Waste Disposal[1][6]
  • Stream: Organic Hazardous Waste (Solid or Liquid).[1]

  • Coding: Do not drain dispose.

  • Container: High-density polyethylene (HDPE) or glass.[1]

References

  • PubChem. (2025).[1][2] 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Isomer Analog Data).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.